molecular formula C14H22O3 B13097656 tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate

tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B13097656
M. Wt: 238.32 g/mol
InChI Key: QGBHJICVEUKLQO-UHFFFAOYSA-N
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Description

Tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate is a useful research compound. Its molecular formula is C14H22O3 and its molecular weight is 238.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

tert-butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C14H22O3/c1-14(2,3)17-13(16)11-7-9-5-4-6-10(8-11)12(9)15/h9-11H,4-8H2,1-3H3

InChI Key

QGBHJICVEUKLQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC2CCCC(C1)C2=O

Origin of Product

United States
Foundational & Exploratory

Technical Guide: tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate , a specialized bicyclic scaffold used in medicinal chemistry.

CAS Number: 1956326-96-7 Molecular Formula: C₁₄H₂₂O₃ Molecular Weight: 238.32 g/mol

Executive Summary

In the landscape of modern drug discovery, rigid aliphatic scaffolds are replacing flat aromatic rings to improve solubility and metabolic stability (Fsp3 character). tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate represents a premier "privileged structure" in this class. It serves as a conformationally restricted spacer, offering a unique vector orientation between the ketone (C9) and the ester (C3) positions. This guide details the synthesis, reactivity, and application of this core, specifically for researchers designing GPCR ligands (e.g., GPR119 agonists) and bioisosteres for phenyl rings.

Chemical Identity & Physical Properties

PropertyData
IUPAC Name tert-butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate
Common Name 3-Boc-9-oxo-bicyclo[3.3.1]nonane (Ambiguous; specific to ester)
Core Structure Bicyclo[3.3.1]nonane (Carbocyclic)
Appearance White to off-white solid
Boiling Point ~340 °C (Predicted)
Density 1.06 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Stereochemistry Typically exists as endo or exo isomers at C3; commercial supplies are often mixtures or specified endo.

Synthesis & Manufacturing Protocols

The synthesis of the tert-butyl ester is typically achieved via the esterification of the parent acid, 9-oxobicyclo[3.3.1]nonane-3-carboxylic acid (CAS 63242-00-2) . Below is a high-fidelity protocol for this transformation, designed to minimize ketone side reactions.

Core Synthesis Workflow

Synthesis Acid Parent Acid (CAS 63242-00-2) Activation Activation (Boc2O / DMAP) Acid->Activation t-BuOH, THF Inter Reactive Intermediate Activation->Inter Product tert-Butyl Ester (CAS 1956326-96-7) Inter->Product 25°C, 12h

Figure 1: Esterification pathway using Boc-anhydride as a mild tert-butyl donor.

Detailed Protocol: Mild Esterification via Boc-Anhydride

Rationale: Traditional acid-catalyzed esterification with isobutylene requires high pressure. The Boc-anhydride (


) method allows for mild, bench-top synthesis without affecting the acid-sensitive ketone or causing skeletal rearrangement.

Reagents:

  • 9-Oxobicyclo[3.3.1]nonane-3-carboxylic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (2.0 eq)
    
  • 4-Dimethylaminopyridine (DMAP) (0.3 eq)

  • Solvent: Anhydrous tert-Butanol (

    
    -BuOH) / THF (1:1 ratio)
    

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve the carboxylic acid (10 mmol) in anhydrous THF (20 mL) and 
    
    
    
    -BuOH (20 mL).
  • Addition: Add

    
     (20 mmol) in one portion.
    
  • Catalysis: Add DMAP (3 mmol) slowly. Note: Gas evolution (

    
    ) will occur immediately.
    
  • Reaction: Stir the mixture at 35°C for 12–16 hours. Monitor via TLC (Stain: KMnO₄) or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove THF and excess

      
      -BuOH.
      
    • Redissolve the residue in Ethyl Acetate (50 mL).

    • Wash with 10% Citric Acid (2 x 20 mL) to remove DMAP.

    • Wash with Saturated

      
       (2 x 20 mL) to remove unreacted acid.
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Purify via flash column chromatography (Hexanes:EtOAc, gradient 90:10 to 70:30).

Yield Expectation: 85–92% as a white crystalline solid.

Reactivity & Functionalization Profile

This scaffold allows for orthogonal functionalization at the ketone (C9) and ester (C3) positions.

Reactivity Logic Map

Reactivity Core tert-Butyl 9-oxobicyclo [3.3.1]nonane-3-carboxylate RedAmin Reductive Amination (C9 Position) Core->RedAmin R-NH2, NaBH(OAc)3 Hydrolysis Acidic Hydrolysis (C3 Position) Core->Hydrolysis TFA/DCM Wittig Wittig Olefination (C9 Position) Core->Wittig Ph3P=CH2 Amines Secondary Amines (GPCR Ligands) RedAmin->Amines Acids Free Acid (Coupling Precursor) Hydrolysis->Acids Alkenes Exocyclic Alkenes (Linkers) Wittig->Alkenes

Figure 2: Orthogonal reactivity profile of the C9 ketone and C3 ester.

Critical Reaction: Reductive Amination (C9)

The C9 ketone is sterically hindered by the bicyclic bridgeheads.

  • Recommendation: Use Titanium(IV) isopropoxide (

    
    ) as a Lewis acid additive to facilitate imine formation before adding the reducing agent (
    
    
    
    or
    
    
    ).
  • Stereoselectivity: Hydride attack typically occurs from the less hindered exo face, yielding the endo-amine as the major product.

Applications in Drug Discovery

Bioisostere for Phenyl Rings

The bicyclo[3.3.1]nonane core approximates the volume of a phenyl ring but offers:

  • 3D Character: Increases saturation (

    
    ), improving solubility.
    
  • Vector Control: The 3,9-substitution pattern provides a "bent" geometry (approx. 109°) compared to the linear 1,4-phenyl (180°) or 1,3-phenyl (120°), allowing access to novel binding pockets.

GPCR Ligand Design (GPR119)

Similar to its 3-aza analog (CAS 512822-34-3), the carbocyclic core is used to link polar heads (e.g., carbamates) with lipophilic tails in GPR119 agonists for Type 2 Diabetes. The carbocyclic variant serves as a negative control for nitrogen-specific interactions or as a lipophilic replacement to improve blood-brain barrier (BBB) permeability.

PROTAC Linkers

The rigidity of the bicyclo[3.3.1] system is utilized in PROTACs (Proteolysis Targeting Chimeras) to reduce the entropic penalty of binding. The ketone handle allows for the attachment of variable chain lengths via reductive amination.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: Handle under inert atmosphere (

    
    ) to prevent moisture absorption, though the ester is relatively stable.
    
  • Storage: Store at 2–8°C.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner.

References

  • ChemicalBook. (2024). tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate Product Entry. Retrieved from

  • GuideChem. (2024). Compound Details for CAS 1956326-96-7. Retrieved from

  • Organic Syntheses. (2022).[1] Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (Reference for Weiss-Cook condensation methodology applicable to bicyclic cores). Retrieved from

  • PubChem. (2024).[2] 9-Oxobicyclo[3.3.1]nonane-3-carboxylic acid (Parent Acid).[2] Retrieved from [2]

  • ResearchGate. (2015). Discovery of oxazabicyclo[3.3.1]nonane derivatives as GPR119 agonists. (Context for scaffold application). Retrieved from

Sources

The Three-Dimensional World of 9-Oxobicyclo[3.3.1]nonanes: A Technical Guide to Conformation and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The bicyclo[3.3.1]nonane framework, a bridged carbocyclic system, represents a fascinating and functionally significant scaffold in organic chemistry. Its rigid yet conformationally adaptable nature has made it a cornerstone in the synthesis of natural products, the development of novel therapeutics, and the design of intricate molecular architectures. The introduction of a carbonyl group at the C9 position—forming the 9-oxobicyclo[3.3.1]nonane core—imposes unique stereoelectronic demands that profoundly influence the conformational landscape of the entire molecule. This guide provides an in-depth technical exploration of the three-dimensional conformation of 9-oxobicyclo[3.3.1]nonane ring systems, intended for researchers, scientists, and drug development professionals. We will dissect the intricate balance of forces that govern the conformational equilibrium, detail the key experimental and computational methodologies for its analysis, and discuss the implications of its 3D structure on chemical reactivity and biological activity.

The Conformational Landscape of the Bicyclo[3.3.1]nonane Core

The bicyclo[3.3.1]nonane skeleton can be conceptualized as two fused cyclohexane rings. Consequently, its conformational preferences are primarily a dialogue between chair and boat forms of these rings. Three principal conformations are considered: the twin-chair (C₂ᵥ symmetry), the boat-chair (Cₛ symmetry), and the twin-boat (C₂ symmetry).

However, the twin-boat conformation is generally considered energetically unfavorable due to significant steric hindrance and is not typically observed in significant populations. Therefore, the conformational analysis of 9-oxobicyclo[3.3.1]nonane systems primarily revolves around the equilibrium between the twin-chair and boat-chair forms.

G cluster_0 Primary Conformational Equilibrium cluster_1 Destabilized Conformer TC Twin-Chair (C₂ᵥ) BC Boat-Chair (Cₛ) TC->BC Ring Inversion TB Twin-Boat (C₂) TC->TB High Energy Transition BC->TB High Energy Transition

Caption: Conformational possibilities of the bicyclo[3.3.1]nonane core.

The introduction of the C9-carbonyl group in 9-oxobicyclo[3.3.1]nonane introduces planarization at the bridgehead, which can influence the relative energies of the twin-chair and boat-chair conformers.

Elucidating the 3D Structure: A Methodological Overview

A multi-pronged approach combining experimental and computational techniques is essential for a comprehensive understanding of the conformational preferences of 9-oxobicyclo[3.3.1]nonane systems.

X-Ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique is invaluable for establishing a baseline conformation and for the precise measurement of bond lengths, bond angles, and dihedral angles, which are critical for validating computational models. For instance, the crystal structure of the parent 9-oxobicyclo[3.3.1]nonane reveals a twin-chair conformation.

G cluster_workflow X-Ray Crystallography Workflow crystal Single Crystal Growth diffraction X-ray Diffraction Data Collection crystal->diffraction solve Structure Solution (Direct/Patterson Methods) diffraction->solve refine Structure Refinement (Least-Squares) solve->refine validate Validation (e.g., CHECKCIF) refine->validate structure 3D Molecular Structure (Bond Lengths, Angles, Dihedrals) validate->structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into Solution-State Dynamics

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution, where they are often more biologically relevant. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments allows for the complete assignment of the molecular skeleton and provides crucial information about its 3D structure.

  • Chemical Shifts (δ): The electronic environment of each nucleus, which is highly dependent on its spatial orientation, dictates its chemical shift. Protons in axial and equatorial positions, for instance, will have distinct chemical shifts.

  • Coupling Constants (J): The magnitude of the coupling constant between two vicinal protons is related to the dihedral angle between them, as described by the Karplus equation. This allows for the determination of the relative stereochemistry of substituents and the conformation of the rings.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in proximity (typically < 5 Å). The observation of NOE correlations in a 2D NOESY experiment provides direct evidence for the spatial proximity of specific protons, which is invaluable for differentiating between conformations. For example, in a twin-chair conformation, NOE correlations would be expected between axial protons on the same face of the ring system.

Computational Chemistry: In Silico Modeling

Computational methods, such as molecular mechanics and density functional theory (DFT), are used to calculate the relative energies of different conformations and the energy barriers for their interconversion. These calculations provide a theoretical framework for interpreting experimental data and can predict the most stable conformer. For the parent 9-oxobicyclo[3.3.1]nonane, computational studies have shown that the twin-chair conformation is slightly more stable than the boat-chair conformation by approximately 1 kcal/mol, with an inversion barrier of around 6 kcal/mol.

The Influence of Substituents on Conformational Equilibrium

The introduction of substituents on the 9-oxobicyclo[3.3.1]nonane skeleton can significantly alter the conformational equilibrium. Steric and electronic effects play a crucial role in determining the preferred conformation.

  • Bulky Substituents: Large substituents at the C3 and C7 positions can introduce severe 1,3-diaxial interactions in the twin-chair conformation, thereby favoring a boat-chair conformation where these interactions are relieved.

  • Heteroatoms: The replacement of carbon atoms with heteroatoms (e.g., N, O, S) can have a profound impact on the conformation. For example, the presence of lone pairs on heteroatoms at the C3 and C7 positions can lead to repulsive lone pair-lone pair interactions in the twin-chair form, a phenomenon sometimes referred to as the "hockey-sticks effect," which can favor the boat-chair conformation.[1]

Substituent/Modification Position(s) Predicted Effect on Equilibrium Favored Conformation
Bulky alkyl groupC3 (endo)1,3-diaxial strainBoat-Chair
Heteroatom (e.g., S, Se)C3, C7Lone pair-lone pair repulsionBoat-Chair[1]
Hydrogen-bonding donor/acceptorC3, C7Intramolecular H-bondingCan favor specific conformers

Synthesis of the 9-Oxobicyclo[3.3.1]nonane Core

Several synthetic strategies have been developed to construct the bicyclo[3.3.1]nonane skeleton. A common and effective method involves an intramolecular aldol condensation.

Exemplary Synthetic Protocol: Intramolecular Aldol Condensation

A detailed protocol for the synthesis of a substituted 9-oxobicyclo[3.3.1]nonane derivative is provided in the synthesis of certain polycyclic polyprenylated acylphloroglucinol (PPAP) precursors. A key step involves a DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation. While the full, detailed protocol is substrate-specific, the general workflow is as follows:

  • Precursor Synthesis: A suitable acyclic or monocyclic precursor containing the necessary functional groups (e.g., a keto-ester or a lactone with a pendant ketone or aldehyde) is synthesized.

  • Cyclization: The precursor is treated with a base (e.g., potassium tert-butoxide) or a Lewis acid to promote an intramolecular aldol reaction, forming the bicyclic ring system.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted and purified by column chromatography.

G cluster_synthesis General Synthetic Workflow precursor Acyclic/Monocyclic Precursor cyclization Intramolecular Aldol Condensation precursor->cyclization workup Aqueous Work-up & Extraction cyclization->workup purification Column Chromatography workup->purification product 9-Oxobicyclo[3.3.1]nonane Derivative purification->product

Caption: A generalized workflow for the synthesis of 9-oxobicyclo[3.3.1]nonane derivatives.

Applications in Drug Discovery and Development

The rigid and well-defined three-dimensional structure of the bicyclo[3.3.1]nonane scaffold makes it an attractive template for the design of biologically active molecules. By orienting substituents in specific spatial arrangements, this framework allows for the precise probing of protein binding pockets.

While direct examples of 9-oxobicyclo[3.3.1]nonane derivatives as marketed drugs are not abundant, the closely related aza- and oxabicyclo[3.3.1]nonane systems have shown significant promise. For instance, derivatives of oxazabicyclo[3.3.1]nonane have been developed as potent and orally active agonists of GPR119, a G protein-coupled receptor involved in glucose homeostasis, making them potential candidates for the treatment of type 2 diabetes.[2] The conformational rigidity of the bicyclic core is crucial for maintaining the optimal orientation of the pharmacophoric groups for effective receptor binding.

Conclusion

The 9-oxobicyclo[3.3.1]nonane ring system presents a rich and complex conformational landscape dominated by the twin-chair and boat-chair equilibrium. A thorough understanding of this system's three-dimensional structure is paramount for its effective utilization in the design of new chemical entities with desired properties. The interplay of experimental techniques, particularly X-ray crystallography and NMR spectroscopy, with computational modeling provides a powerful toolkit for elucidating the preferred conformations and the factors that govern them. As the demand for novel, structurally complex molecules in drug discovery and materials science continues to grow, the 9-oxobicyclo[3.3.1]nonane scaffold is poised to remain a valuable and versatile building block for innovation.

References

  • Ryzhikova, O. V., Savchenkova, D. V., Kositov, S. V., Grishin, Y. K., Maloshitskaya, O. A., Sedenkova, K. N., & Averina, E. B. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 31(1), 252. [Link][3]

  • Bernardi, E., Colombo, L., De Lorenzi, E., & Serra, M. (n.d.). Relevant NOE correlations exhibited by compounds 9, 10, 14, 16a, and 16b (curved arrows). ResearchGate. Retrieved from [Link][4]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273. [Link][5]

  • Ryzhikova, O. V., Savchenkova, D. V., Kositov, S. V., Grishin, Y. K., Maloshitskaya, O. A., Sedenkova, K. N., & Averina, E. B. (2025). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Preprints.org. [Link][6]

  • PubChem. (n.d.). 9-Oxabicyclo(3.3.1)nonane. Retrieved from [Link][7]

  • Cox, P. A., et al. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 25(22), 5291-5294. [Link][2]

  • Detert, H., et al. (2025). (1R,2R,5R,6S)-6-Bromo-9-oxabicyclo[3.3.1]nonan-2-ol. Acta Crystallographica Section E: Structure Reports Online, E65(10), o2508. [Link][8]

  • Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Retrieved from [Link][9]

  • Google Patents. (n.d.). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives. Retrieved from [10]

  • Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22385-22421. [Link][1]

  • Magnetic Resonance in Chemistry. (2006). 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry, 44(10), 953-957. [Link][11]

  • PubChem. (n.d.). 9-Oxabicyclo[3.3.1]nonane-2,6-diol. Retrieved from [Link][12]

  • König, J., et al. (2025). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. Acta Crystallographica Section E: Crystallographic Communications, E81(5), 405-411. [Link][13]

  • ResearchGate. (n.d.). The bicyclo[3.3.1]nonane system and conformational equilibria for 1–4. Retrieved from [Link][14]

  • Zefirov, N. S., & Palyulin, V. A. (2007). Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Topics in Stereochemistry, 22(32), 171-230. [Link][15]

  • NIST. (n.d.). 9-Oxabicyclo[3.3.1]non-1-ene. Retrieved from [Link][16]

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A Tale of Two Cages: A Structural and Application-Focused Comparison of Bicyclo[3.3.1]nonane and Adamantane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Formula - The Significance of Three-Dimensionality

In the realm of organic chemistry, the molecular formula provides but a one-dimensional glimpse into the nature of a compound. It is the three-dimensional arrangement of atoms that dictates a molecule's properties, reactivity, and ultimately, its utility. This guide delves into a comparative analysis of two fascinating carbocycles: bicyclo[3.3.1]nonane and adamantane. While adamantane (C₁₀H₁₆) is an isomer of various tricyclodecanes, its structural and conceptual relationship with the bicyclo[3.3.1]nonane (C₉H₁₆) framework is profound. Bicyclo[3.3.1]nonane serves not only as a critical structural component in a myriad of natural products but also as a key synthetic precursor to the adamantane cage.[1][2] This relationship underscores a fundamental dichotomy in structural chemistry: the interplay between conformational flexibility and rigid, pre-organized architecture. For the medicinal chemist and materials scientist, understanding the nuanced differences between these two scaffolds is paramount for the rational design of novel therapeutics and advanced materials.

Part 1: The Flexible Framework - Conformational Landscape of Bicyclo[3.3.1]nonane

The bicyclo[3.3.1]nonane skeleton, comprised of two fused cyclohexane rings, is not a static entity. Its chemical behavior is intimately linked to its conformational dynamics.[3] Unlike the rigid adamantane, it exists in an equilibrium of several conformations, the relative energies of which are highly sensitive to substitution.[1]

The three primary conformations are the twin-chair (or chair-chair), the chair-boat, and the twin-boat.[3]

  • Twin-Chair (Chair-Chair, CC): In the unsubstituted parent molecule, the twin-chair conformation is generally the most stable.[3] This preference can be attributed to the minimization of torsional strain, akin to the chair conformation of cyclohexane. However, this stability is tempered by a significant transannular steric interaction between the endo protons at the C3 and C7 positions.

  • Chair-Boat (CB): Substitution on the bicyclic frame can shift the conformational equilibrium. Appropriate substitution patterns can favor the chair-boat conformation to alleviate steric repulsion that would be present in the twin-chair form.[3]

  • Twin-Boat (Boat-Boat, BB): The twin-boat conformation is considerably destabilized due to eclipsing interactions and is typically not observed in significant populations.[1]

The ability of the bicyclo[3.3.1]nonane scaffold to adopt different conformations is a key feature exploited in the synthesis of complex natural products and in the design of molecules that can adapt their shape to bind to biological targets.[2][4]

CC Twin-Chair (CC) Most Stable CB Chair-Boat (CB) CC->CB Conformational Equilibrium CB->CC BB Twin-Boat (BB) Least Stable CB->BB Higher Energy Transition BB->CB

Conformational isomers of bicyclo[3.3.1]nonane.

Part 2: The Rigid Diamondoid - Adamantane's Unique Stability

Adamantane, with the systematic IUPAC name tricyclo[3.3.1.1³⁷]decane, can be conceptualized as a fusion of three cyclohexane rings in perfect chair conformations.[5] This arrangement results in a highly symmetrical (Td point group), rigid, and virtually strain-free cage structure.[5] In fact, adamantane is the most stable isomer of C₁₀H₁₆.[5]

This inherent stability stems from an optimal arrangement of all carbon-carbon bonds in staggered conformations, minimizing torsional strain. The bond angles and lengths are nearly identical to those in diamond, from which its name is derived (from the Greek "adamantinos," meaning relating to steel or diamond).[5] This rigidity and lipophilicity are the cornerstones of its utility in medicinal chemistry.

The rigid cage structure of adamantane.

Part 3: Head-to-Head Comparison - Physicochemical and Spectroscopic Properties

The structural differences between bicyclo[3.3.1]nonane and adamantane manifest in their distinct physicochemical and spectroscopic properties.

Physicochemical Properties
PropertyBicyclo[3.3.1]nonaneAdamantane
Molecular Formula C₉H₁₆C₁₀H₁₆
Molar Mass 124.22 g/mol 136.24 g/mol
Appearance -White solid with camphor-like odor[5]
Melting Point -270 °C (sublimes)[5]
Boiling Point -Sublimes[5]
Density -1.07 g/cm³[5]
Solubility Soluble in hydrocarbonsSoluble in hydrocarbons, poorly soluble in water[5]
Strain Energy Possesses conformational strainVirtually strain-free (approx. 6 kcal/mol)[5][6]
Spectroscopic Profiles: A Comparative Overview
Spectroscopic TechniqueBicyclo[3.3.1]nonaneAdamantane
¹H NMR Complex multiplet pattern due to multiple non-equivalent protons and conformational flexibility.Two poorly resolved signals due to high symmetry (methine and methylene protons).[5]
¹³C NMR Multiple signals corresponding to the different carbon environments.Two signals corresponding to the bridgehead (methine) and methylene carbons.[5]
Mass Spectrometry (EI) Fragmentation pattern reflects the bicyclic structure.Characteristic fragmentation with a prominent molecular ion peak. Common fragments at m/z = 93, 80, 79, 67.[5]

The simplicity of adamantane's NMR spectra is a direct consequence of its high Td symmetry, where all four bridgehead (methine) protons are equivalent, and all twelve methylene protons are equivalent.[5] In contrast, the lower symmetry and conformational flexibility of bicyclo[3.3.1]nonane would result in a more complex NMR spectrum with a greater number of distinct signals and coupling constants.

Part 4: Reactivity and the Synthetic Link - From Bicyclic Precursor to Diamondoid Cage

The most significant chemical relationship between these two molecules is the role of bicyclo[3.3.1]nonane derivatives as precursors in the synthesis of adamantane. The seminal synthesis developed by Schleyer involves the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, an isomer of bicyclo[3.3.1]nonane, to the thermodynamically stable adamantane cage.[7] This reaction proceeds through a complex series of carbocation rearrangements, ultimately funneling to the strain-free adamantane structure.

This transformation highlights a key principle in carbocation chemistry: the drive to achieve maximum stability. The flexible bicyclo[3.3.1]nonane framework, upon generation of a carbocation, can undergo a cascade of skeletal rearrangements to form the exceptionally stable adamantyl cation, which is then quenched to yield adamantane.

Experimental Protocol: Lewis Acid-Catalyzed Synthesis of Adamantane

The following is a representative protocol for the synthesis of adamantane from a suitable C₁₀H₁₆ precursor, illustrating the core principles of the rearrangement.

Objective: To synthesize adamantane via Lewis acid-catalyzed rearrangement of endo-tetrahydrodicyclopentadiene.

Materials:

  • endo-Tetrahydrodicyclopentadiene

  • Anhydrous aluminum chloride (AlCl₃)

  • Petroleum ether (b.p. 30-60 °C)

  • Chromatography-grade alumina

  • 500-mL Erlenmeyer flask with a standard taper joint

  • Air condenser

  • Magnetic stirrer-hot plate

  • Beakers, filtration apparatus, and standard laboratory glassware

Procedure:

  • Reaction Setup: Place 200 g of molten endo-tetrahydrodicyclopentadiene into a 500-mL Erlenmeyer flask equipped with a magnetic stirring bar. Fit a well-greased air condenser into the top of the flask.[1]

  • Catalyst Addition: Carefully add 40 g of anhydrous aluminum chloride through the opening of the air condenser. An initial exothermic reaction may be observed due to the rearrangement of the endo-isomer to the exo-isomer.[1]

  • Reaction Conditions: Simultaneously stir and heat the reaction mixture to 150-180 °C using a combination magnetic stirrer-hot plate. Aluminum chloride may sublime into the condenser; periodically push the sublimate back down into the reaction mixture.[1]

  • Reaction Time: Continue heating for 8-12 hours.[1]

  • Workup - Quenching and Extraction: Remove the flask from the heat and allow it to cool. Carefully quench the reaction by adding ice-water. The adamantane product will solidify. Decant the aqueous layer.[1]

  • Purification: Wash the solid product multiple times with petroleum ether, decanting the petroleum ether into a separate beaker. Warm the petroleum ether suspension to dissolve the adamantane.[1]

  • Decolorization and Crystallization: Decolorize the solution by adding 10 g of chromatography-grade alumina and filter the hot solution. Concentrate the filtrate by distillation and then cool in a dry ice-acetone bath to crystallize the adamantane.[1]

  • Isolation: Collect the crystalline adamantane by suction filtration and dry. Further adamantane can be obtained from the mother liquor.[1]

Start endo-Tetrahydrodicyclopentadiene Catalyst AlCl₃, Heat (150-180 °C) Start->Catalyst Carbocation Carbocation Rearrangement Cascade Catalyst->Carbocation Product Adamantane (Thermodynamic Product) Carbocation->Product

Synthetic pathway from a C₁₀H₁₆ precursor to adamantane.

Part 5: Divergent Paths in Application - Flexible Scaffold vs. Rigid Anchor

The distinct structural characteristics of bicyclo[3.3.1]nonane and adamantane have led to their divergent yet equally important roles in drug discovery and materials science.

Bicyclo[3.3.1]nonane: A Versatile Synthetic Scaffold

The conformational flexibility and synthetic accessibility of the bicyclo[3.3.1]nonane framework make it a "privileged scaffold" in medicinal chemistry. It is found in a wide array of biologically active natural products, including those with anticancer and antiprotozoal properties.[2][8] Its utility lies in its ability to present functional groups in specific three-dimensional orientations, which can be fine-tuned through synthetic modifications to optimize binding to biological targets.[4]

Adamantane: The Lipophilic Bullet and Rigid Anchor

Adamantane's role in drug discovery is markedly different. Its rigid, cage-like structure and high lipophilicity have earned it the moniker "the lipophilic bullet." Incorporating an adamantyl group into a drug molecule can offer several advantages:

  • Increased Lipophilicity: The bulky, hydrocarbon-rich adamantane cage can enhance a drug's ability to cross cell membranes and the blood-brain barrier.

  • Metabolic Stability: The rigid scaffold can sterically shield nearby functional groups from metabolic degradation, thereby increasing the drug's half-life.

  • Precise Vectorial Arrangement: The rigid framework acts as a non-flexible anchor, allowing for the precise positioning of pharmacophoric groups to interact with target receptors or enzyme active sites.

These properties have led to the development of several successful adamantane-based drugs, including:

  • Amantadine and Rimantadine: Antiviral drugs used for the treatment of Influenza A.[7]

  • Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer's disease.

  • Vildagliptin and Saxagliptin: DPP-IV inhibitors for the management of type 2 diabetes.

Conclusion: A Symbiotic Relationship in Structural Chemistry

Bicyclo[3.3.1]nonane and adamantane, while distinct in their structural and physical properties, share a deeply intertwined chemical relationship. Bicyclo[3.3.1]nonane represents the world of conformational flexibility, a versatile building block whose dynamic nature is a key asset in the synthesis of complex molecules. Adamantane, in contrast, is the epitome of structural rigidity and stability, a pre-organized scaffold that serves as a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The ability to transform the flexible precursor into the rigid, thermodynamically favored cage not only provides an efficient route to adamantane and its derivatives but also serves as a compelling illustration of the fundamental principles that govern molecular structure and stability. Understanding the unique attributes of both these carbocyclic systems empowers researchers to harness their respective strengths in the ongoing quest for novel medicines and materials.

References

  • Adamantane - Wikipedia. Available at: [Link]

  • Schleyer, P. von R. (1957). A Simple Preparation of Adamantane. Journal of the American Chemical Society, 79(12), 3292-3292.
  • Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024). Available at: [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives | Chemical Reviews - ACS Publications. (2013). Available at: [Link]

  • Use of the Adamantane Structure in Medicinal Chemistry - Ingenta Connect. (2010). Available at: [Link]

  • Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025). Available at: [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - RSC Publishing. (2023). Available at: [Link]

  • A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules † - MDPI. (2020). Available at: [Link]

  • Complex bicyclo[3.3.1]nonane-containing natural products a Members are... - ResearchGate. Available at: [Link]

  • Exploration of the bicyclo[3.3.1]nonane system as a template for the development of new ligands for the estrogen receptor - PubMed. (2003). Available at: [Link]

Sources

Bioisosteric Replacement of Bicyclo[3.3.1]nonane Carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the rational design, categorization, and validation of bioisosteres for the bicyclo[3.3.1]nonane carboxylate scaffold, a privileged but lipophilic motif in medicinal chemistry.

Executive Summary

The bicyclo[3.3.1]nonane scaffold represents a "privileged structure" in drug discovery, occupying a unique chemical space between the flat aromaticity of phenyl rings and the spherical bulk of adamantane.[1] While it offers exceptional capacity for filling hydrophobic pockets and directing exit vectors (typically 1,5- or 3,7-substitution), its utility is often compromised by high lipophilicity (LogP), poor aqueous solubility, and oxidative metabolic liabilities at the bridgehead carbons.

This guide provides a systematic framework for selecting bioisosteres to modulate these physicochemical properties while retaining the scaffold's critical pharmacophoric geometry.

The Bicyclo[3.3.1]nonane Scaffold: Pharmacophoric Analysis

Before selecting a replacement, one must understand the parent scaffold's behavior. The bicyclo[3.3.1]nonane system exists in a dynamic equilibrium, primarily between chair-chair (CC) and chair-boat (CB) conformations.

  • Geometric Volume: ~160–180 ų, significantly larger than a phenyl ring (~100 ų) but smaller than adamantane.

  • Vectorality: The carboxylate at position 1 (bridgehead) or position 3 (endo/exo) projects substituents in defined 3D vectors that are difficult to mimic with acyclic chains.

  • Metabolic Liability: The C3/C7 methylene protons are susceptible to CYP450-mediated oxidation, particularly if the bridgehead positions are substituted.

Structural Comparison of Core Scaffolds

ScaffoldComparison Adamantane Adamantane (Rigid Cage) LogP: ~4.2 Bicyclo331 Bicyclo[3.3.1]nonane (Flexible Bridge) LogP: ~3.5 Adamantane->Bicyclo331 Bond Scission (Inc. Solubility) Bicyclo222 Bicyclo[2.2.2]octane (Twisted Boat) LogP: ~2.8 Bicyclo331->Bicyclo222 Ring Contraction (Red. Volume) Cubane Cubane (Hyper-Rigid) LogP: ~2.5 Bicyclo331->Cubane Vector Retention (Metabolic Stability)

Figure 1: Structural relationship and property shifts between bicyclo[3.3.1]nonane and its primary carbocyclic bioisosteres.

Categorization of Bioisosteres

Bioisosteres for this scaffold are categorized by the specific "defect" they are intended to fix in the parent molecule.

Class A: Solubility & pKa Modulators (Hetero-Analogues)

Replacing methylene units with heteroatoms (N, O) reduces LogP and, in the case of nitrogen, introduces an ionizable center to dramatically improve solubility.

BioisostereStructure NameKey AdvantageTypical Application
9-Azabicyclo[3.3.1]nonane GranataneIntroduces basicity (pKa ~9-10); high solubility.GPCR ligands (e.g., GPR119 agonists).
3-Azabicyclo[3.3.1]nonane IsogranataneModifies vector of H-bond acceptor; lower pKa than 9-aza.Kinase inhibitors requiring hinge binding.
9-Oxabicyclo[3.3.1]nonane -Lowers LogP without introducing charge; H-bond acceptor.Scaffolds where basicity is detrimental to permeability.
3,7-Diazabicyclo[3.3.1]nonane BispidineRigid diamine; creates a specific "cleft" for metal coordination or receptor binding.Anti-arrhythmic agents; specific enzyme inhibitors.
Class B: Volume & Lipophilicity Reducers (Contracted Bridges)

When the [3.3.1] system is too bulky for a binding pocket, or when "grease" needs to be trimmed to improve Ligand Efficiency (LE).

  • Bicyclo[2.2.2]octane: A classic bioisostere. It is more rigid and slightly smaller. It often maintains the 1,4-disubstitution vector of a phenyl ring but with 3D character.

  • Bicyclo[3.2.1]octane: An unsymmetrical bridge. Useful when the target pocket is not perfectly spherical.

  • Norbornane (Bicyclo[2.2.1]heptane): Significantly smaller. Often used to probe the lower limit of steric tolerance in a hydrophobic pocket.

Class C: Metabolic Stabilizers (Cage Systems)

If the methylene bridges of the [3.3.1] system are suffering from rapid oxidative clearance:

  • Cubane (Pentacyclo[4.2.0.0^2,5.0^3,8.0^4,7]octane):

    • Why: The C-H bonds in cubane have high s-character, making them resistant to hydrogen atom abstraction by CYP450 enzymes.

    • Geometry: The 1,4-diagonal distance (2.72 Å) closely matches the para-phenyl vector and the bridgehead vector of bicyclo[3.3.1]nonane.

  • Adamantane:

    • Note: While often the parent from which [3.3.1] is derived, it can be a bioisostere if the [3.3.1] system is too flexible (entropy penalty). Adamantane locks the conformation but increases LogP.

Rational Design Decision Tree

Use the following logic flow to select the appropriate bioisostere for your lead optimization campaign.

DecisionTree Start Start: Bicyclo[3.3.1]nonane Lead (Issue Identification) Issue_Solubility Issue: Poor Solubility / High LogP Start->Issue_Solubility Issue_Metab Issue: Rapid Metabolism (t1/2) Start->Issue_Metab Issue_Steric Issue: Steric Clash / Low Potency Start->Issue_Steric Soln_Hetero Strategy: Hetero-insertion (9-aza, 3-oxa) Issue_Solubility->Soln_Hetero Introduce Polarity Soln_Cage Strategy: Cage Rigidification (Cubane, Adamantane) Issue_Metab->Soln_Cage Block Oxidation Sites Soln_Contract Strategy: Ring Contraction (Bicyclo[2.2.2], Norbornane) Issue_Steric->Soln_Contract Reduce Volume Check_pKa Check: Is basicity tolerated? Soln_Hetero->Check_pKa Use_Aza Use 9-Azabicyclo[3.3.1] Check_pKa->Use_Aza Yes Use_Oxa Use 9-Oxabicyclo[3.3.1] Check_pKa->Use_Oxa No

Figure 2: Decision matrix for bioisosteric replacement based on physicochemical liabilities.

Case Study: Soluble Epoxide Hydrolase (sEH) Inhibitors

A definitive example of this bioisosterism is found in the optimization of sEH inhibitors.

  • The Challenge: Adamantane-based urea inhibitors were potent (IC50 < 1 nM) but suffered from extremely poor water solubility ("brick dust").

  • The Solution: Researchers explored the bicyclo[3.3.1]nonane and bicyclo[2.2.2]octane variants.

  • Outcome:

    • The bicyclo[2.2.2]octane variants maintained potency (occupying the hydrophobic pocket) but significantly improved solubility due to reduced crystal lattice energy and slightly lower lipophilicity.

    • Key Insight: While the [3.3.1] system is a "opened" adamantane, the [2.2.2] system often provides a better balance of Ligand Efficiency (LE) and Lipophilic Efficiency (LipE).

Experimental Validation Protocols

To validate a bioisosteric replacement, one must prove that the physicochemical improvement does not come at the cost of target engagement.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine if the bioisostere reduces intrinsic clearance (


).
  • Preparation: Prepare 10 mM DMSO stocks of the Parent ([3.3.1]), Bioisostere A (e.g., Cubane), and Bioisostere B (e.g., 9-Aza).

  • Incubation:

    • Incubate compounds (1 µM final) with liver microsomes (human/mouse, 0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4).

    • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide). Centrifuge at 4000g for 20 min.

  • Analysis: LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time to calculate

    
    .
    
  • Calculation:

    
    
    Success Criteria: Bioisostere should show >2-fold reduction in 
    
    
    
    compared to parent.
Protocol B: LogD (Lipophilicity) Determination (Shake-Flask Method)

Objective: Confirm the reduction in lipophilicity.

  • Phase Preparation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Dissolve test compound in the pre-saturated octanol phase. Add equal volume of pre-saturated PBS.

  • Agitation: Shake for 4 hours at 25°C; centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV or LC-MS.

  • Calculation:

    
    
    

References

  • Burmistrov, V., et al. (2020). "Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors."[2][3] Bioorganic & Medicinal Chemistry Letters.

  • Chalmers, B. A., et al. (2016). "Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere." Angewandte Chemie International Edition.

  • Muthyala, R. S., et al. (2003).[4] "Exploration of the bicyclo[3.3.1]nonane system as a template for the development of new ligands for the estrogen receptor."[4] Bioorganic & Medicinal Chemistry Letters.

  • Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews.

  • Stepan, A. F., et al. (2012).[5] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Bicyclo[3.3.1]nonane-3,7-diones via a Double-Michael Addition Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bicyclo[3.3.1]nonane-3,7-dione Scaffold - A Privileged Motif in Medicinal Chemistry

The bicyclo[3.3.1]nonane framework is a rigid, three-dimensional scaffold that has garnered significant attention from the medicinal chemistry community. Its unique conformational properties and the spatial arrangement of its substituents make it an attractive template for the design of novel therapeutic agents.[1][2] Derivatives of this core structure have been explored as ligands for a variety of biological targets, including nicotinic acetylcholine receptors and the estrogen receptor.[3][4] Furthermore, the bicyclo[3.3.1]nonane skeleton is a key structural feature in numerous biologically active natural products, some of which exhibit potent anticancer and antiprotozoal activities.[1][2]

The bicyclo[3.3.1]nonane-3,7-dione is a pivotal synthetic intermediate that provides access to a diverse array of functionalized bicyclic compounds. The two ketone functionalities serve as versatile handles for subsequent chemical modifications, allowing for the systematic exploration of the chemical space around this privileged scaffold. While the Weiss-Cook condensation is a well-established method for the synthesis of bicyclo[3.3.0]octane systems, a direct and efficient protocol for the construction of the homologous bicyclo[3.3.1]nonane-3,7-dione core often requires a modified approach. This application note details a robust and reliable protocol for the synthesis of polysubstituted bicyclo[3.3.1]nonane-3,7-diones utilizing a double-Michael addition reaction between a cyclohexa-2,5-dienone and dimethyl 1,3-acetonedicarboxylate.

Mechanistic Insights: The Double-Michael Addition Pathway

The synthesis of the bicyclo[3.3.1]nonane-3,7-dione core via this protocol proceeds through a sequential double-Michael addition, followed by hydrolysis and decarboxylation. This strategy offers a powerful alternative to the traditional Weiss-Cook condensation, particularly for the construction of the [3.3.1] ring system.

The reaction is initiated by the base-catalyzed generation of an enolate from dimethyl 1,3-acetonedicarboxylate. This enolate then acts as a nucleophile, attacking one of the electrophilic double bonds of the cyclohexa-2,5-dienone in a conjugate addition fashion. This first Michael addition results in the formation of a new enolate intermediate. A subsequent intramolecular Michael addition, where the newly formed enolate attacks the second double bond of the cyclohexenone ring, leads to the formation of the bicyclo[3.3.1]nonane skeleton. The resulting product is a polysubstituted bicyclic system containing four ester groups. The final bicyclo[3.3.1]nonane-3,7-dione is obtained after acidic or basic hydrolysis of the ester groups, followed by decarboxylation.

Reaction Mechanism: Double-Michael Addition for Bicyclo[3.3.1]nonane-3,7-dione Synthesis

Double_Michael_Addition Double-Michael Addition Mechanism cluster_0 Step 1: First Michael Addition cluster_1 Step 2: Second Michael Addition (Intramolecular) cluster_2 Step 3: Hydrolysis & Decarboxylation start_materials Cyclohexa-2,5-dienone + Dimethyl 1,3-acetonedicarboxylate enolate_formation Enolate Formation (Base-catalyzed) start_materials->enolate_formation Base first_michael First Michael Addition start_materials->first_michael enolate_formation->first_michael enolate_intermediate Enolate Intermediate first_michael->enolate_intermediate second_michael Intramolecular Michael Addition enolate_intermediate->second_michael bicyclic_intermediate Polysubstituted Bicyclo[3.3.1]nonane (Tetraester) second_michael->bicyclic_intermediate hydrolysis_decarboxylation Hydrolysis and Decarboxylation bicyclic_intermediate->hydrolysis_decarboxylation Acid or Base, Heat final_product Bicyclo[3.3.1]nonane-3,7-dione hydrolysis_decarboxylation->final_product

Caption: Mechanism of Bicyclo[3.3.1]nonane-3,7-dione Synthesis.

Experimental Protocol

This protocol is adapted from the procedure described by Camps et al. for the synthesis of polysubstituted bicyclo[3.3.1]nonane-3,7-diones.

Materials and Reagents
ReagentSupplierPurity
Substituted cyclohexa-2,5-dienoneSynthesized*>95%
Dimethyl 1,3-acetonedicarboxylateSigma-Aldrich97%
Sodium Methoxide (25 wt% in Methanol)Sigma-Aldrich
MethanolFisher ScientificAnhydrous
Diethyl EtherFisher ScientificAnhydrous
Hydrochloric Acid (concentrated)Fisher Scientific37%
Acetic Acid (glacial)Fisher Scientific99.7%
Sodium BicarbonateFisher Scientific
Anhydrous Magnesium SulfateFisher Scientific

*Substituted cyclohexa-2,5-dienones can be prepared by the oxidation of the corresponding polysubstituted phenols with phenyliodonium diacetate.

Step-by-Step Methodology

Experimental Workflow

Experimental_Workflow Experimental Workflow start Start reaction_setup Reaction Setup: - Dissolve dienone in methanol - Add dimethyl 1,3-acetonedicarboxylate start->reaction_setup base_addition Add Sodium Methoxide (catalytic amount) reaction_setup->base_addition reaction Stir at room temperature (monitor by TLC) base_addition->reaction workup Quench with water Extract with diethyl ether reaction->workup hydrolysis Hydrolysis: - Add HCl and Acetic Acid - Reflux workup->hydrolysis decarboxylation Decarboxylation (Occurs during hydrolysis) hydrolysis->decarboxylation final_workup Cool and neutralize Extract with organic solvent decarboxylation->final_workup purification Purification by column chromatography or recrystallization final_workup->purification characterization Characterization: NMR, IR, Mass Spec. purification->characterization end End characterization->end

Caption: Experimental Workflow for Synthesis.

Part 1: Double-Michael Addition

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted cyclohexa-2,5-dienone (1.0 eq) in anhydrous methanol.

  • To this solution, add dimethyl 1,3-acetonedicarboxylate (1.1 eq).

  • Cool the mixture in an ice bath and add a catalytic amount of sodium methoxide solution dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench by adding water.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude polysubstituted bicyclo[3.3.1]nonane tetraester.

Part 2: Hydrolysis and Decarboxylation

  • To the crude tetraester, add a mixture of glacial acetic acid and concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours. The hydrolysis and subsequent decarboxylation occur during this step.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Part 3: Purification

  • The crude bicyclo[3.3.1]nonane-3,7-dione can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Troubleshooting and Experimental Considerations

  • Steric and Electronic Effects: The success of the initial Michael addition is sensitive to both steric and electronic factors of the cyclohexa-2,5-dienone. Highly substituted dienones or those with strong electron-donating groups may exhibit reduced reactivity.

  • Incomplete Hydrolysis/Decarboxylation: In some cases, particularly with sterically hindered substrates, the hydrolysis and decarboxylation may be incomplete. If this is observed, longer reaction times or more forcing conditions (e.g., higher temperatures or stronger acid) may be required. However, care must be taken to avoid side reactions.

  • Enol Formation: The final product, a dione, may exist in equilibrium with its enol form. This can sometimes complicate purification and characterization.

Applications in Drug Development

The bicyclo[3.3.1]nonane-3,7-dione core is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The ketone functionalities can be readily transformed into a variety of other functional groups, allowing for the generation of diverse chemical libraries for biological screening.

For instance, reduction of the ketones can yield diols, which can be further functionalized. The carbon skeleton can also be elaborated through reactions such as aldol condensations or Wittig reactions. The rigid bicyclic framework provides a well-defined orientation for the appended substituents, which is crucial for optimizing interactions with biological targets. The development of novel ligands for nicotinic acetylcholine receptors and estrogen receptors has utilized the bicyclo[3.3.1]nonane scaffold, highlighting its potential in neuroscience and oncology drug discovery.[3][4]

Conclusion

The double-Michael addition of dimethyl 1,3-acetonedicarboxylate to cyclohexa-2,5-dienones provides a reliable and efficient method for the synthesis of polysubstituted bicyclo[3.3.1]nonane-3,7-diones. This protocol offers a significant advantage for accessing this important synthetic intermediate, which serves as a versatile platform for the development of novel chemical entities with potential applications in drug discovery and development. The straightforward nature of the reaction sequence, coupled with the ability to introduce diversity through the choice of starting materials, makes this a valuable tool for medicinal and organic chemists.

References

  • Camps, P., et al. (2000). Synthesis of Polysubstituted Bicyclo[3.3.1]nonane-3,7-diones from Cyclohexa-2,5-dienones and Dimethyl 1,3-Acetonedicarboxylate. Tetrahedron, 56(41), 8141-8151. [Link]

  • Promontorio, R. (2018). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL (University College London). [Link]

  • Forsyth, C. J., et al. (2001). Synthesis of a 2,9-dioxabicyclo[3.3.1]nonane via double intramolecular hetero-Michael addition: entry to the F-G ring system of the azaspiracids. Organic Letters, 3(7), 979-982. [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Bertz, S. H., et al. (1982). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses, 60, 24. [Link]

  • Figueroa, L., et al. (2020). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova, 15(1), 75-85. [Link]

  • Maimone, T. J., et al. (2020). Complex bicyclo[3.3.1]nonane-containing natural products. Nature Reviews Chemistry, 4, 362–378. [Link]

  • PubChem. Bicyclo[3.3.1]nonane-3,7-dione. National Center for Biotechnology Information. [Link]

  • RSC Publishing. (2023, July 25). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. [Link]

  • S. G. Van Ornum, J. Li, G. G. Kubiak and J. M. Cook, J. Chem. Soc., Perkin Trans. 1, 1997, 3471 DOI: 10.1039/A701232B. [Link]

  • Zefirov, N. S., & Palyulin, V. A. (1991). Bicyclo[3.3.1]nonanes. In Topics in Stereochemistry (Vol. 20, pp. 171-230). John Wiley & Sons, Ltd. [Link]

  • Google Patents. (2011). 9-azabicyclo[3.3.
  • Hanson, R. N., et al. (2003). Exploration of the bicyclo[3.3.1]nonane system as a template for the development of new ligands for the estrogen receptor. Bioorganic & Medicinal Chemistry Letters, 13(24), 4485-4488. [Link]

  • Shen, X., Chi, PT., Xu, G. et al. Programmable meroterpene synthesis. Nat Commun 11, 252 (2020). [Link]

  • Chapman, J. H., et al. (1966). Synthesis of bicyclo[5][5]nona-3,7-diene-2,6-diones and bicyclo[5][5]-nona-3,6-diene-2,8-diones. Journal of the Chemical Society C: Organic, 124-130. [Link]

  • Jones, G. B., et al. (2007). Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones. Beilstein Journal of Organic Chemistry, 3, 29. [Link]

  • Fokin, A. A., et al. (2005). Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: From strong to weak hydrogen bonds and the stereochemistry of network formation. The Journal of Organic Chemistry, 70(21), 8545-8554. [Link]

  • Horenstein, N. A., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 21(16), 4875-4890. [Link]

Sources

The Double Michael Addition: A Powerful Annulation Strategy for the Synthesis of Bicyclic Nonanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The bicyclo[3.3.1]nonane framework is a privileged structural motif present in a wide array of natural products and biologically active molecules. Its rigid, chair-chair conformation provides a unique three-dimensional scaffold for the precise spatial arrangement of functional groups, making it a highly attractive target in medicinal chemistry and drug development.[1] The Double Michael Addition (DMA), also known as a tandem Michael-Michael reaction, has emerged as a robust and efficient strategy for the construction of this important bicyclic system.[2] This application note provides an in-depth guide to the principles, reaction conditions, and experimental protocols for the synthesis of bicyclic nonanes via the Double Michael addition, tailored for researchers, scientists, and professionals in drug development.

Core Principles and Mechanistic Insights

The Double Michael Addition for the synthesis of bicyclic nonanes is a cascade reaction that involves two sequential conjugate additions to form two new carbon-carbon or carbon-heteroatom bonds, culminating in the formation of a six-membered ring fused to an existing ring system. The general transformation involves the reaction of a Michael donor with a suitable Michael acceptor.

A typical reaction involves a nucleophile (Michael donor) and a cyclic dienone (Michael acceptor). The reaction proceeds in two key steps:

  • First Michael Addition: A nucleophile adds to one of the electrophilic β-carbons of the dienone, forming an enolate intermediate.[1]

  • Second (Intramolecular) Michael Addition: The newly formed enolate then undergoes an intramolecular conjugate addition to the second α,β-unsaturated system within the same molecule, closing the second ring and forming the bicyclic nonane core.[1]

The success of the Double Michael addition is contingent on several factors, including the nature of the Michael donor and acceptor, the choice of catalyst, and the reaction conditions. Careful control of these parameters is crucial for achieving high yields and stereoselectivity.

Double_Michael_Addition_Mechanism cluster_0 Reaction Components cluster_1 Reaction Pathway Michael_Donor Michael Donor (e.g., β-ketoester, malonate) Start Reactants Michael_Acceptor Michael Acceptor (e.g., Cyclic Dienone) Catalyst Catalyst (Base, Acid, or Organocatalyst) First_Michael First Michael Addition (Intermolecular) Start->First_Michael Catalysis Intermediate Enolate Intermediate First_Michael->Intermediate Second_Michael Second Michael Addition (Intramolecular Cyclization) Intermediate->Second_Michael Product Bicyclic Nonane Product Second_Michael->Product

Caption: General workflow of the Double Michael Addition reaction.

Key Reaction Parameters

The outcome of a Double Michael addition is highly dependent on the judicious selection of reaction components and conditions. This section details the critical parameters that influence the efficiency and stereochemical outcome of the reaction.

Michael Donors

A variety of nucleophiles can serve as Michael donors in this reaction. The most common are carbon nucleophiles with acidic protons, such as:

  • β-Ketoesters: (e.g., ethyl acetoacetate)

  • Malonates: (e.g., diethyl malonate)

  • Nitroalkanes: (e.g., nitromethane)[3]

  • β-Diketones: (e.g., acetylacetone)

Heteroatom nucleophiles, such as diols, can also undergo a double intramolecular hetero-Michael addition to form oxygen-containing bicyclic systems.[4]

Michael Acceptors

The choice of Michael acceptor is critical for a successful Double Michael addition. For the synthesis of bicyclic nonanes, cyclic dienones are commonly employed.[1] The reactivity of the dienone can be tuned by the substituents on the ring.

Catalysts

The Double Michael addition can be catalyzed by bases, acids, or organocatalysts.

  • Base Catalysis: Common bases include alkali metal hydroxides (e.g., KOH), alkoxides (e.g., NaOEt, t-BuOK), and amines (e.g., piperidine, DBU).[5][6] The base deprotonates the Michael donor to generate the active nucleophile.

  • Acid Catalysis: Brønsted acids and Lewis acids can also promote the reaction, often by activating the Michael acceptor.[7]

  • Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric Double Michael additions. Chiral secondary amines, such as those derived from proline, and cinchona alkaloids are commonly used to induce enantioselectivity.[3][8]

Solvents and Temperature

The choice of solvent can significantly impact the reaction rate and selectivity. Common solvents include alcohols (e.g., ethanol, methanol), aprotic polar solvents (e.g., DMF, DMSO), and ethereal solvents (e.g., THF). The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the substrates and the catalyst used.[1]

Comparative Analysis of Reaction Conditions

The following table summarizes representative examples of Double Michael addition reactions for the synthesis of bicyclic nonanes, highlighting the diversity of conditions and their impact on the reaction outcome.

Michael DonorMichael AcceptorCatalystSolventTemp. (°C)Yield (%)d.r.ee (%)Reference
Diethyl malonateCycloocta-2,7-dienoneNaOEtEtOHReflux75--[1]
Nitromethane2-CyclohexenoneChiral secondary amineTolueneRT69-95[3]
Dimethyl 1,3-acetonedicarboxylateEnalsPiperidine or TBAF--High--[5][6]
β-keto benzothiazoyl sulfonesα,β-unsaturated cyclic ketones9-amino-9-deoxyepiquinine trifluoroacetic acid saltToluene-20up to 99>99:1up to 99[9]

Experimental Protocols

This section provides detailed, step-by-step protocols for two common variations of the Double Michael addition for the synthesis of bicyclic nonanes.

Protocol 1: Base-Catalyzed Double Michael Addition of Diethyl Malonate to Cycloocta-2,7-dienone

This protocol is adapted from the work of Richard, J.-A. et al. and provides a general procedure for a base-catalyzed Double Michael addition.[1]

Materials:

  • Cycloocta-2,7-dienone

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl malonate (1.0 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 15 minutes to ensure complete formation of the enolate.

  • Add a solution of cycloocta-2,7-dienone (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with 1 M HCl until the pH is neutral.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired bicyclo[3.3.1]nonane derivative.

Protocol_1_Workflow Start Prepare NaOEt solution in EtOH Add_Malonate Add Diethyl Malonate Start->Add_Malonate Form_Enolate Stir for 15 min (Enolate Formation) Add_Malonate->Form_Enolate Add_Dienone Add Cycloocta-2,7-dienone Form_Enolate->Add_Dienone Reflux Heat to Reflux Add_Dienone->Reflux Monitor Monitor by TLC Reflux->Monitor Quench Quench with 1 M HCl Monitor->Quench Evaporate Evaporate EtOH Quench->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry with MgSO₄ Wash->Dry Purify Purify by Column Chromatography Dry->Purify Product Bicyclic Nonane Product Purify->Product

Sources

Title: A Robust and Scalable Synthesis of Bicyclo[3.3.1]nonane-3-carboxylate Intermediates for Accelerated Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Process Chemistry & Scale-Up Synthesis Group

Abstract

Introduction: The Strategic Importance of Bicyclic Scaffolds

In modern drug discovery, moving beyond flat, sp²-hybridized molecules is critical for accessing novel chemical space and improving pharmacological properties. Bicyclic scaffolds, such as the bicyclo[3.3.1]nonane system, offer a pre-organized, conformationally restricted core that can enhance binding affinity, improve selectivity, and optimize ADME (absorption, distribution, metabolism, and excretion) profiles.[5][9] These frameworks are found in potent natural products, including the anticancer agent garsubellin A and the antidepressant hyperforin.[3][10]

However, the synthetic complexity of these molecules often presents a significant bottleneck, particularly when scaling from milligram quantities for initial screening to the kilogram scale required for preclinical and clinical studies.[7][11] The primary challenges in scaling up such syntheses include:

  • Stereochemical Control: Establishing and maintaining multiple stereocenters throughout a multi-step sequence.

  • Process Safety: Managing reaction exotherms, handling hazardous reagents, and ensuring containment.[8][11]

  • Economic Viability: Utilizing cost-effective starting materials, minimizing reaction steps, and developing efficient purification methods.[12]

  • Robustness and Reproducibility: Ensuring the process consistently delivers the product with the required purity and yield.[7]

This guide focuses on the synthesis of ethyl bicyclo[3.3.1]nonan-3-one-2-carboxylate, a versatile intermediate that can be further elaborated to a wide range of functionalized bicyclic derivatives.

Synthetic Strategy: Selecting a Scalable Route

Several methods have been reported for the construction of the bicyclo[3.3.1]nonane core, including Effenberger-type cyclizations, tandem Michael-Claisen cascades, and ring-opening reactions of tricyclic precursors.[1][13] For large-scale production, the ideal pathway should be convergent, high-yielding, and avoid expensive or hazardous reagents and cryogenic conditions.[7][8]

The Robinson annulation stands out as a powerful and well-established strategy for the construction of six-membered rings, making it highly suitable for industrial applications.[14][15] The classical sequence involves a Michael addition followed by an intramolecular aldol condensation.[15] By carefully selecting the starting materials—a cyclohexanone derivative and an activated Michael acceptor—we can efficiently construct the desired bicyclic core.

Our selected strategy involves the reaction of cyclohexanone with ethyl 2-(diethoxymethyl)acrylate, followed by an acid-catalyzed cyclization and ketal hydrolysis. This approach offers several advantages for scale-up:

  • Readily Available Starting Materials: Cyclohexanone and acrylates are commodity chemicals.

  • Convergent Approach: Two key fragments are coupled in the initial step.

  • Robust Reaction Conditions: The reactions proceed under manageable temperature ranges and do not require specialized high-pressure equipment.

Overall Synthetic Workflow

The diagram below outlines the strategic two-step approach to the target intermediate.

G SM1 Cyclohexanone Step1 Step 1: Michael Addition SM1->Step1 SM2 Ethyl Acrylate Derivative SM2->Step1 Intermediate 1,5-Dicarbonyl Adduct (Ketal Protected) Step1->Intermediate Step2 Step 2: Intramolecular Aldol & Ketal Hydrolysis Intermediate->Step2 Product Target Intermediate: Ethyl bicyclo[3.3.1]nonan-3-one-2-carboxylate Step2->Product

Caption: High-level workflow for the synthesis of the target intermediate.

Detailed Scale-Up Protocol

This protocol describes the synthesis of ethyl bicyclo[3.3.1]nonan-3-one-2-carboxylate on a 100-gram scale.

Safety First: This procedure involves flammable solvents and strong bases/acids. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. A process hazard analysis (PHA) should be conducted before execution at scale to identify and mitigate potential risks.[8]

Materials and Reagents
ReagentCAS No.MW ( g/mol )QuantityMolesNotes
Cyclohexanone108-94-198.14108 g (114 mL)1.10Reagent Grade, >99%
Ethyl 2-(diethoxymethyl)acrylate60567-06-8202.25202 g (206 mL)1.00Synthesized separately or purchased
Sodium Ethoxide (21% w/w in Ethanol)141-52-668.0532.4 g (38.6 mL)0.10Highly flammable, moisture-sensitive
Toluene108-88-392.141.5 L-Anhydrous
Hydrochloric Acid (Conc., 37%)7647-01-036.46200 mL~2.4Corrosive
Sodium Bicarbonate (Sat. aq. solution)144-55-884.01500 mL-
Brine (Sat. aq. NaCl solution)7647-14-558.44500 mL-
Anhydrous Magnesium Sulfate7487-88-9120.3750 g-Drying agent
Equipment
  • 5 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet.

  • 500 mL pressure-equalizing dropping funnel.

  • Heating/cooling circulator connected to the reactor jacket.

  • 2 L separatory funnel.

  • Rotary evaporator.

Step-by-Step Procedure

Part A: Michael Addition to form the 1,5-Dicarbonyl Adduct

  • Reactor Setup: Assemble and dry the 5 L jacketed reactor. Purge the system with nitrogen for 30 minutes.

  • Charge Reagents: Charge the reactor with cyclohexanone (108 g, 1.10 mol) and anhydrous toluene (500 mL). Begin stirring at 200 RPM.

  • Initiate Reaction: Add the sodium ethoxide solution (38.6 mL, 0.10 mol) to the reactor. Causality Note: A catalytic amount of a non-nucleophilic base is used to generate the cyclohexanone enolate for the Michael addition without promoting significant self-condensation.

  • Controlled Addition: In the dropping funnel, add the ethyl 2-(diethoxymethyl)acrylate (202 g, 1.00 mol). Add this solution dropwise to the reactor over 60-90 minutes, maintaining the internal temperature between 20-25 °C. Use the circulator to cool if necessary, as the reaction is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by taking an aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS until the acrylate starting material is consumed.

  • Quenching: Once complete, cool the reactor to 10 °C and slowly add 200 mL of deionized water to quench the reaction.

Part B: Acid-Catalyzed Cyclization, Hydrolysis, and Work-Up

  • Acidification & Cyclization: To the biphasic mixture from the previous step, slowly add concentrated hydrochloric acid (200 mL) while maintaining the temperature below 30 °C. Causality Note: The acid serves two purposes: it catalyzes both the intramolecular aldol condensation to form the bicyclic ring and the hydrolysis of the diethyl acetal to reveal the aldehyde, which is an intermediate that quickly cyclizes.[1][16]

  • Heating: Heat the reaction mixture to 50-55 °C and hold for 4 hours. The cyclization and hydrolysis will proceed. Monitor by TLC/GC-MS for the disappearance of the Michael adduct and formation of the product.

  • Work-Up - Phase Separation: Cool the mixture to room temperature. Transfer the entire contents to the 2 L separatory funnel. Separate the organic (top) layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 250 mL).

  • Washing: Combine all organic layers and wash sequentially with 250 mL of deionized water, 250 mL of saturated sodium bicarbonate solution (caution: potential gas evolution), and 250 mL of brine. Trustworthiness Note: The bicarbonate wash is critical to neutralize any residual acid, preventing potential degradation during solvent removal. The brine wash helps to break any emulsions and remove bulk water.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (50 g), stir for 20 minutes, and then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator (bath temperature < 50 °C) to yield a crude oil.

Part C: Purification

  • Vacuum Distillation: For this scale, purification via vacuum distillation is often more practical and economical than column chromatography. Purify the crude oil under high vacuum to yield the pure ethyl bicyclo[3.3.1]nonan-3-one-2-carboxylate as a colorless to pale yellow oil.

    • Expected Yield: 168-189 g (75-85%)

    • Expected Purity: >95% by GC

Mechanistic Insights and Process Control

Understanding the reaction mechanism is key to troubleshooting and optimization during scale-up.

G cluster_0 Michael Addition (Base-Catalyzed) cluster_1 Aldol Condensation (Acid-Catalyzed) start_michael Cyclohexanone Enolate + Acrylate ts1 [Transition State] start_michael->ts1 intermediate_michael Enolate Adduct ts1->intermediate_michael product_michael 1,5-Dicarbonyl Adduct (Protonated) intermediate_michael->product_michael start_aldol 1,5-Dicarbonyl Adduct product_michael->start_aldol enol_formation Enol Formation (at C4 position) start_aldol->enol_formation cyclization Intramolecular Nucleophilic Attack enol_formation->cyclization dehydration Dehydration cyclization->dehydration product_aldol Bicyclo[3.3.1]nonenone Intermediate dehydration->product_aldol

Caption: Key mechanistic steps in the Robinson annulation pathway.

Critical Process Parameters (CPPs) for Scale-Up
ParameterLab Scale (10g) ConcernPilot Scale (1 kg) Concern & Mitigation Strategy
Temperature Control Minor exotherm easily dissipated by air cooling.High Risk. Significant exotherm during base/acid addition. Mitigation: Use a jacketed reactor with automated temperature control. Implement slow, subsurface addition of reagents.[7][8]
Mixing Efficiency Magnetic stirring is sufficient.Medium Risk. Inefficient mixing can lead to localized "hot spots" and side reactions. Mitigation: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure homogeneity.
Reagent Addition Rate Manual addition via pipette.High Risk. Rate must be carefully controlled to manage the exotherm. Mitigation: Use a calibrated pump or pressure-equalizing dropping funnel. Link the addition rate to the internal temperature.
Quenching & pH Adjust Rapid addition of quench water/acid.High Risk. Uncontrolled quenching can cause a dangerous exotherm or gas evolution. Mitigation: Slow, controlled addition of quenching agents with efficient cooling. Ensure adequate headspace in the reactor.
Purification Method Column chromatography is feasible.Low Feasibility. Chromatography is expensive and time-consuming at scale. Mitigation: Develop a robust vacuum distillation or crystallization procedure for purification.[8]

Conclusion and Future Outlook

The Robinson annulation provides a powerful and scalable platform for the synthesis of bicyclo[3.3.1]nonane-3-carboxylate intermediates. By understanding the underlying reaction mechanisms and carefully controlling critical process parameters such as temperature, addition rates, and mixing, this synthesis can be reliably scaled from the bench to the pilot plant. The protocol detailed herein offers a robust starting point for process development teams, delivering the target intermediate in high yield and purity. This versatile building block is primed for further chemical elaboration, enabling the rapid generation of diverse compound libraries and accelerating the journey of novel therapeutics from discovery to development.

References

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics.RSC Publishing.
  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes).MDPI.
  • Synthesis of bicyclo[3.3.1]nonane derivatives following Hosomi–Sakurai...
  • Synthesis of bicyclo[3.3.1]nonane derivatives containing fused heterocyclic rings | Request PDF.
  • One-Carbon Bridge Stereocontrol in Robinson Annulations Leading to Bicyclo[3.3.1]nonanes.
  • An Overview on the Robinson Annulation.
  • Approaches to the synthesis of bicyclo[3.3.1]nonane-containing...
  • Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives...
  • Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of N
  • Challenges of scaling up production
  • Small Volumes, Big Challenges.Pharmaceutical Technology.
  • Micrograms to Kilos: The Challenges of Scaling.Drug Discovery and Development.
  • The Robinson Annul
  • Overcoming Key Challenges in Drug Discovery.Lab Manager.
  • Synthesis of bicyclo[3.3.1] noneone via acid-catalyzed intramolecular...
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.

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Troubleshooting & Optimization

Technical Support Center: Strategies for Mitigating Transannular Hydride Shifts in Bicyclic Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with undesired transannular hydride shifts during the reduction of bicyclic ketones. Our goal is to provide in-depth, scientifically-grounded solutions to common experimental problems, moving beyond simple procedural lists to explain the underlying principles that govern these complex transformations.

Understanding the Challenge: The Transannular Hydride Shift

In the realm of bicyclic systems, the rigid conformational nature of the molecular scaffold can bring atoms in close proximity in three-dimensional space, even if they are separated by several bonds. This proximity can lead to undesired intramolecular reactions, one of the most common being the transannular hydride shift. During the reduction of a bicyclic ketone, a hydride ion (H⁻) from a remote position can migrate to the newly forming carbocation or electron-deficient carbonyl carbon, leading to a rearranged product. This not only complicates purification but also compromises the yield of the desired stereoisomer.

This guide provides a series of troubleshooting questions and detailed protocols to help you navigate and control these unwanted side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm reducing a bicyclo[3.3.1]nonan-9-one derivative and observing a significant amount of a rearranged alcohol. What is happening and how can I prevent it?

Answer:

This is a classic case of a transannular hydride shift. In the bicyclo[3.3.1]nonane system, the chair-chair conformation can bring the endo-hydrogens at C3 and C7 very close to the carbonyl carbon at C9. During reduction, as the carbonyl carbon becomes more electron-deficient, a hydride from C3 or C7 can migrate to C9.[1][2][3]

Core Problem: The proximity of potential hydride donors to the electrophilic carbonyl carbon in the ground state or a reactive intermediate of the bicyclic system.

Strategies for Prevention:

  • Kinetic vs. Thermodynamic Control: The key is to favor the direct nucleophilic attack of the external hydride reagent over the intramolecular hydride shift. This is typically achieved by accelerating the rate of the primary reduction.

  • Reagent Selection: The choice of reducing agent is critical. Sterically hindered (bulky) reagents and reactions performed at low temperatures can significantly influence the outcome.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Initial Hypothesis cluster_2 Primary Mitigation Strategies cluster_3 Evaluation cluster_4 Outcome start Undesired Rearranged Product Observed hypothesis Transannular Hydride Shift Suspected start->hypothesis strategy1 Employ Bulky Reducing Agents (e.g., L-Selectride®) hypothesis->strategy1 Steric hindrance to favor external attack strategy2 Lower Reaction Temperature (e.g., -78 °C) hypothesis->strategy2 Enhance kinetic control strategy3 Utilize Lewis Acids (Luche Reduction) hypothesis->strategy3 Increase carbonyl electrophilicity evaluation Analyze Product Ratio (Desired vs. Rearranged) strategy1->evaluation strategy2->evaluation strategy3->evaluation success Hydride Shift Suppressed evaluation->success failure Rearrangement Persists evaluation->failure

Caption: Troubleshooting flowchart for addressing transannular hydride shifts.

Question 2: Can you explain the stereoelectronic principles behind using a bulky reducing agent?

Answer:

Certainly. The trajectory of a nucleophile (in this case, a hydride) approaching a carbonyl carbon is not random. It follows a specific angle, known as the Bürgi-Dunitz angle, which is typically around 107°.[4][5] This trajectory represents an optimal compromise between maximizing orbital overlap (HOMO of the nucleophile with the LUMO of the carbonyl) and minimizing steric repulsion.

A bulky reducing agent, such as L-Selectride® (Lithium tri-sec-butylborohydride), has a large steric profile.[6][7][8] This steric bulk dictates that the hydride will be delivered from the less hindered face of the bicyclic ketone. In many bicyclic systems, the cavity where the transannular hydride originates is sterically congested. A bulky external hydride reagent will preferentially attack from the more open face, outcompeting the intramolecular pathway.

Mechanism Visualization:

G cluster_0 Small Hydride Reagent (e.g., NaBH₄) cluster_1 Bulky Hydride Reagent (e.g., L-Selectride®) A Bicyclic Ketone B Direct Reduction Product A->B External Attack (less favored) C Transannular Hydride Shift Product A->C Internal Hydride Shift (competitive) D Bicyclic Ketone E Direct Reduction Product (Major) D->E Sterically-Directed External Attack (Favored) F Transannular Hydride Shift Product (Minor) D->F Internal Hydride Shift (Disfavored)

Caption: Comparison of reaction pathways for small vs. bulky hydride reagents.

Question 3: When should I consider using a Lewis acid, like in a Luche reduction?

Answer:

The Luche reduction, which employs a combination of a hydride source (often NaBH₄) and a Lewis acid like cerium(III) chloride (CeCl₃), is an excellent strategy when you need to enhance the reactivity of the carbonyl group.[9]

Principle of Operation:

The Lewis acid (Ce³⁺) coordinates to the carbonyl oxygen. This coordination has two beneficial effects:

  • Increased Electrophilicity: It withdraws electron density from the carbonyl carbon, making it a much "harder" and more reactive electrophile.

  • Accelerated Direct Reduction: This increased reactivity significantly accelerates the rate of attack by the external hydride nucleophile.

By making the direct reduction pathway much faster, you kinetically outcompete the slower, intramolecular transannular hydride shift. This method is particularly useful when low-temperature reactions alone are insufficient to suppress the rearrangement.

StrategyPrimary MechanismBest For
Bulky Reagent Steric HindranceSubstrates where the internal hydride source is in a sterically congested position.
Low Temperature Kinetic ControlSuppressing side reactions with higher activation energies, such as rearrangements.[10]
Lewis Acid (Luche) Carbonyl ActivationEnhancing the rate of direct reduction to outcompete the intramolecular hydride shift.

Experimental Protocols

Protocol 1: General Procedure for Reduction with a Bulky Hydride Reagent (L-Selectride®)

This protocol is designed to minimize transannular hydride shifts by leveraging steric hindrance and low temperatures.

Materials:

  • Bicyclic ketone substrate

  • Anhydrous tetrahydrofuran (THF)

  • L-Selectride® (1.0 M solution in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the bicyclic ketone (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride® (1.1 - 1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol product.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Luche Reduction for Enhanced Carbonyl Reactivity

This protocol uses a Lewis acid to activate the carbonyl group and promote rapid, direct reduction.

Materials:

  • Bicyclic ketone substrate

  • Methanol (MeOH)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

Procedure:

  • Setup: In a round-bottom flask, dissolve the bicyclic ketone (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol at room temperature with vigorous stirring. Stir until the cerium salt is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add sodium borohydride (1.1 - 1.5 eq) portion-wise over 5-10 minutes. Effervescence (hydrogen evolution) will be observed.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor by TLC. The reaction is often complete within 30 minutes.

  • Quenching: Quench the reaction by the addition of deionized water.

  • Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (2x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

This guide provides a starting point for addressing the common yet complex issue of transannular hydride shifts. The optimal conditions will ultimately depend on the specific substrate. We encourage you to use these principles and protocols as a foundation for your experimental design. For further assistance, please do not hesitate to contact our technical support team.

References

  • Bürgi, H. B., Dunitz, J. D., & Shefter, E. (1973). Geometrical reaction coordinates. II. Nucleophilic addition to a carbonyl group. Journal of the American Chemical Society, 95(15), 5065-5067. [Link]

  • Wikipedia. (2023). Bürgi–Dunitz angle. In Wikipedia. [Link]

  • Luche, J. L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226-2227. [Link]

  • Neufeldt, S. R., Jiménez-Osés, G., & Houk, K. N. (2014). A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions. The Journal of Organic Chemistry, 79(23), 11629-11637. [Link]

  • Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607. [Link]

  • Wigfield, D. C. (1979). Stereochemistry and mechanism of ketone reductions by hydride reagents. Tetrahedron, 35(4), 449-462. [Link]

  • Krishnamurthy, S., & Brown, H. C. (1976). Selective reductions. 19. Reaction of lithium tri-sec-butylborohydride with selected organic compounds containing representative functional groups. A remarkably stereoselective and extraordinarily powerful new reducing agent. The Journal of Organic Chemistry, 41(18), 3064-3066. [Link]

  • Fieser, L. F., & Fieser, M. (1992). Reagents for Organic Synthesis. John Wiley & Sons.
  • Parker, W., Martin, J., & Eakin, M. A. (1968). Transannular hydride shifts in the bicyclo[4][9][9]nonane system. Chemical Communications (London), (5), 298. [Link]

  • Gauthier, D. R., Jr, & Zandi, K. S. (2007).
  • Hediger, F., et al. (2012). A Versatile Strategy for the Synthesis of Azabicyclo[3.3.1]nonane Scaffolds as Chorismate Mutase Inhibitors. European Journal of Organic Chemistry, 2012(21), 3949-3958. [Link]

  • Fessner, W. D., & Walter, S. (2009). Enzymes in Organic Synthesis. John Wiley & Sons.

Sources

Technical Support Center: Separation of Cis/Trans Isomers of Bicyclo[3.3.1]nonane-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling bicyclo[3.3.1]nonane derivatives. This guide provides in-depth, experience-driven answers and troubleshooting protocols for the common yet critical challenge of separating the cis and trans diastereomers of bicyclo[3.3.1]nonane-3-carboxylate. The rigid, cleft-shaped framework of the bicyclo[3.3.1]nonane core makes it a valuable scaffold in medicinal chemistry and asymmetric synthesis, where stereochemical purity is paramount.[1][2][3] This guide is structured to address the practical issues you may encounter in the lab.

Part 1: Frequently Asked Questions on Separation Strategies

This section addresses high-level questions about choosing the right separation methodology.

Question: What are the primary laboratory-scale methods for separating the cis and trans isomers of bicyclo[3.3.1]nonane-3-carboxylate?

Answer: For diastereomers like the cis and trans isomers of this compound, which have distinct physical properties, the three most effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Fractional Crystallization.

  • High-Performance Liquid Chromatography (HPLC): This is the most versatile and widely used technique for analytical and preparative-scale separation. Because cis and trans isomers have different three-dimensional shapes and polarities, they interact differently with the stationary phase, allowing for separation.[4]

  • Gas Chromatography (GC): GC provides excellent resolution for volatile compounds.[5] For bicyclo[3.3.1]nonane-3-carboxylate, derivatization of the carboxylate group to a more volatile ester (e.g., methyl or ethyl ester) is typically required. The separation is based on differences in boiling points and interactions with the stationary phase, which are influenced by the isomer's geometry.[6]

  • Fractional Crystallization: This classical technique leverages the different solubility profiles of diastereomers in a specific solvent.[7][8] By carefully selecting a solvent and controlling temperature, one isomer can be selectively crystallized from the mixture. This method is particularly advantageous for larger-scale separations due to its cost-effectiveness, though it may require more optimization.[9][10]

Question: Which HPLC mode, Reversed-Phase (RP) or Normal-Phase (NP), is more suitable for this separation?

Answer: Both modes can be effective, and the choice depends on the specific ester of the carboxylate and available resources.

  • Reversed-Phase (RP-HPLC): This is the most common starting point. A nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water).[4] The separation is driven by hydrophobic interactions. The trans isomer, which can adopt a more linear and less sterically hindered conformation, often interacts more strongly with the C18 phase, leading to a longer retention time. The more compact or sterically shielded cis isomer is typically more polar and elutes earlier.

  • Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (e.g., silica, diol) and a nonpolar mobile phase (e.g., hexane/ethyl acetate).[4] Here, separation is based on polar interactions. The more polar cis isomer will interact more strongly with the silica surface and have a longer retention time, while the less polar trans isomer will elute faster. NP-HPLC can sometimes offer superior selectivity for geometric isomers.

The Causality: The key is the difference in the isomers' dipole moments and their ability to interact with the stationary phase. The orientation of the carboxylate group relative to the bicyclic ring system dictates the molecule's overall polarity and shape, which is the fundamental principle enabling chromatographic separation.

Question: My goal is to produce several grams of each pure isomer. Should I use preparative HPLC or fractional crystallization?

Answer: For gram-scale quantities, fractional crystallization is often the more practical and scalable method, provided a suitable solvent system can be identified.[9][10] It avoids the high solvent consumption and cost associated with preparative HPLC. However, developing a crystallization protocol can be time-consuming.

A hybrid approach is often best:

  • Use analytical HPLC to quickly screen for conditions that give good separation.

  • Attempt to develop a fractional crystallization method based on this information.

  • If crystallization fails or yields low-purity material, use preparative HPLC as a reliable, albeit more expensive, alternative.

Part 2: Troubleshooting Guide for Chromatographic Separation

This section provides solutions to specific problems encountered during HPLC and GC separation.

Scenario 1: Poor Resolution in HPLC (Rs < 1.5)

Question: My cis and trans isomer peaks are overlapping in my RP-HPLC chromatogram. How can I improve the separation?

Answer: Poor resolution is a common issue that can be systematically addressed.

Troubleshooting Step Action Scientific Rationale
1. Optimize Mobile Phase Decrease the percentage of the strong solvent (e.g., acetonitrile) in the mobile phase. If using isocratic elution, switch to a shallow gradient.Reducing the elution strength increases the interaction time of the isomers with the stationary phase, allowing for better differentiation based on subtle polarity differences.
2. Change Organic Modifier If using acetonitrile, switch to methanol, or vice-versa.Acetonitrile and methanol have different properties (dipole moment, viscosity, proton-donor/acceptor character) that can alter the selectivity of the separation by changing how the isomers interact with the stationary phase versus the mobile phase.
3. Adjust Temperature Decrease the column temperature (e.g., from 40°C to 25°C).Lowering the temperature increases solvent viscosity and can enhance the subtle intermolecular interactions responsible for separation, often improving resolution for isomers.
4. Try an Alternative Stationary Phase If a C18 column fails, try a Phenyl-Hexyl or a FluoroPhenyl phase.[11]These phases offer different separation mechanisms. A Phenyl-Hexyl phase provides π-π interactions, while a FluoroPhenyl phase offers unique dipole-dipole and shape selectivity, which can be highly effective for separating geometric isomers.[11]
5. Reduce Flow Rate Decrease the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min).A lower flow rate allows more time for the equilibrium between the mobile and stationary phases to be established, which can increase column efficiency and improve resolution, as described by the Van Deemter equation.

Scenario 2: Peak Tailing in HPLC

Question: The peak for one of my isomers is tailing significantly, affecting purity assessment. What is the cause and solution?

Answer: Peak tailing is often caused by unwanted secondary interactions, especially if you are working with the free carboxylic acid form.

  • Cause: The free carboxylic acid can interact strongly and non-ideally with residual silanol groups on the silica backbone of the stationary phase. This is a common issue with acidic compounds.

  • Solution: Add a small amount of an acidic modifier to the mobile phase. A concentration of 0.05-0.1% trifluoroacetic acid (TFA) or formic acid is standard.

  • Mechanism: The added acid protonates the residual silanol groups on the stationary phase, "masking" them and preventing them from interacting with your acidic analyte. This results in more symmetrical (Gaussian) peak shapes. If the issue persists, column overload may be the cause; try injecting a smaller sample volume.

Part 3: Troubleshooting Guide for Fractional Crystallization

Question: I have been unable to induce crystallization of either isomer from my mixture. What steps should I take?

Answer: Successful crystallization is a balance of solubility, concentration, and nucleation.

  • Solvent Screening is Key: The goal is to find a solvent where one diastereomer is significantly less soluble than the other at a given temperature.[10]

    • Start with a solvent in which the mixture is soluble when hot but sparingly soluble when cold (e.g., heptane, ethyl acetate, isopropanol, or mixtures thereof).

    • Use an anti-solvent system: Dissolve the mixture in a good solvent (e.g., dichloromethane) and slowly add a poor solvent (an "anti-solvent" like hexane) until turbidity appears. Then, warm the solution until it is clear and allow it to cool slowly.

  • Ensure Sufficient Concentration: If the solution is too dilute, it will remain undersaturated even upon cooling. Slowly evaporate the solvent at room temperature to bring the solution closer to its saturation point.

  • Promote Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can serve as nucleation sites.

    • Seeding: If you have a tiny amount of pure crystal of one isomer (perhaps from a previous attempt or preparative HPLC fraction), add it to the supersaturated solution to induce crystallization of that specific isomer.

Question: I obtained crystals, but NMR analysis shows they are still a mixture of both isomers. How can I improve the diastereomeric purity?

Answer: This indicates that the solubilities of the two isomers are too similar in the chosen solvent system or that they are co-crystallizing.

  • Recrystallize: Perform one or more subsequent recrystallizations of the enriched crystalline material. The purity should improve with each step.

  • Slow Down the Process: Rapid cooling often traps impurities and the other isomer within the crystal lattice. Allow the solution to cool to room temperature very slowly, and then transfer it to a refrigerator or freezer.

  • Understand the Phase Diagram: For industrial-scale processes, studying the ternary phase diagram (isomer 1, isomer 2, solvent) is crucial to identify the optimal conditions for temperature, composition, and yield.[10][12]

Part 4: Characterization and Confirmation of Isomers

Question: After separation, how can I definitively confirm the identity of the cis and trans isomers?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. The rigid bicyclic framework results in distinct and predictable differences in the NMR spectra of the two isomers.[13]

  • ¹H-NMR Spectroscopy: The key proton is the one at the C3 position (attached to the carbon bearing the carboxylate). Its chemical shift and, more importantly, its coupling constants (J-values) to adjacent protons will differ between the cis and trans isomers due to different dihedral angles.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment. A NOESY experiment shows spatial proximity between protons. For the trans isomer, you would expect to see a NOE correlation between the C3 proton and one of the axial protons on the opposite ring (e.g., at C7), indicating they are on the same face of the molecule. For the cis isomer, this correlation would be absent, and instead, you might see correlations to other nearby protons on the same ring.[14]

Table 1: Expected NMR Differences for Cis/Trans Isomers

Parameter Cis Isomer Trans Isomer
Symmetry Often less symmetric, potentially leading to more complex spectra. Can possess a higher degree of symmetry, simplifying the spectrum.
¹H Chemical Shift (H3) The chemical environment is different, leading to a unique chemical shift. The chemical environment is different, leading to a unique chemical shift.
¹H-¹H Coupling Constants Specific J-values for H3 coupling to H2 and H4 protons. Different dihedral angles result in different J-values compared to the cis isomer.

| NOESY Correlations | No cross-peak between H3 and axial H7. | Strong cross-peak expected between H3 and axial H7. |

Part 5: Standard Operating Protocols
Protocol 1: Analytical RP-HPLC for Isomer Separation

This protocol provides a starting point for method development.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm (for the carboxylate chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the isomer mixture in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Elution Method: Start with a 15-minute isocratic elution at 50% B. If separation is poor, run a shallow gradient from 40% B to 60% B over 20 minutes.

Protocol 2: NMR Analysis for Stereochemical Assignment
  • Sample Preparation: Dissolve 5-10 mg of a pure, separated isomer in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire 1D Spectra: Obtain a standard ¹H spectrum and a ¹³C{¹H} spectrum.

  • Acquire 2D COSY Spectrum: This experiment will establish ¹H-¹H coupling networks and help assign protons on the same ring system.

  • Acquire 2D NOESY Spectrum: This is the critical experiment for stereochemistry.

    • Use a mixing time of 500-800 ms.

    • Process the data and look for key cross-peaks. Specifically, check for a correlation between the proton at C3 and the axial protons at C7. The presence of this correlation strongly suggests the trans configuration.

Part 6: Visualizations and Workflows

G cluster_start Start cluster_separation Separation cluster_analysis Analysis & Confirmation cluster_end Result start Cis/Trans Isomer Mixture hplc Analytical HPLC Method Development start->hplc Small sample cryst Fractional Crystallization (Solvent Screening) start->cryst Bulk material prep_hplc Preparative HPLC hplc->prep_hplc Optimized Method hplc->cryst Guide solvent choice fracs Collect Fractions prep_hplc->fracs cryst->fracs Collect crystals & mother liquor nmr NMR Analysis (1H, 13C, NOESY) fracs->nmr Identify Isomers purity Purity Check by Analytical HPLC fracs->purity Check Purity cis Pure Cis Isomer nmr->cis trans Pure Trans Isomer nmr->trans purity->cis purity->trans

References
  • Vertex AI Search. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution.
  • Magnetic Resonance in Chemistry. (2006, October). 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates.
  • BenchChem. (2025). Application Notes and Protocols for Enzymatic Resolution of Chiral Bicyclo[3.3.1]nonane Intermediates.
  • PMC. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • Wikipedia. Diastereomeric recrystallization.
  • MPG.PuRe. Formation and Crystallization based Separation of Diastereomeric Salts.
  • CrystEngComm (RSC Publishing). (2022, December 19). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation.
  • PMC. Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones.
  • MDPI. (2026, January 12). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes).
  • ResearchGate. Approaches to the synthesis of bicyclo[3.3.1]nonane-containing....
  • Pharm Anal Acta. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.
  • RSC Publishing. (2023, July 25). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics.
  • Amanote Research. (2008, September 21). Synthesis of Bicyclo[3.3.1]nonane Derivatives.
  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES.
  • Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials.
  • Berkland, H. The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers.
  • BenchChem. Application Notes & Protocols: HPLC-Based Separation of Cis and Trans Chalcone Isomers.
  • ResearchGate. (2014, December 22). How to distinguish the stereoisomers of bicyclo[3.3.0]octane, for example cis- and trans-ones?.

Sources

Technical Support: Activating the C9-Ketone in Macrolide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low reactivity at the C9 ketone position (Focus: Erythromycin/Macrolide Scaffolds). Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists.

Introduction: The "Masked" Ketone Challenge

Welcome to the C9-Reactivity Support Center. If you are attempting to functionalize the C9 position of a 14-membered macrolide (e.g., Erythromycin A) and encountering "low reactivity," you are likely fighting an equilibrium, not just steric hindrance.

In its ground state, the C9 ketone of Erythromycin A is largely non-existent. It exists primarily as a 6,9-hemiketal (intramolecular cyclization with the C6-OH).[1] Standard nucleophilic attacks fail because the electrophile (the carbonyl carbon) is masked. To functionalize this position—most commonly to generate the oxime intermediate for Azithromycin , Roxithromycin , or Clarithromycin —you must shift this equilibrium dynamically during the reaction.

This guide provides the protocols and troubleshooting logic to break the hemiketal lock and selectively functionalize C9.

Part 1: Diagnostic & Mechanistic Logic

Before altering reagents, you must visualize the competing equilibria. The low reactivity is a symptom of the molecule protecting itself against the very reaction you are trying to induce.

The Hemiketal Trap (Visualized)

The following diagram illustrates why your nucleophile (e.g.,


) cannot find the ketone. In acidic media, the spiroketal forms (dead end). In neutral media, the hemiketal dominates.

C9_Equilibrium Ketone Free C9-Ketone Form (Reactive Species) Spiroketal 8,9-Anhydro-6,9-Hemiketal (Acid Degradation Product) Ketone->Spiroketal Strong Acid (pH < 4) Oxime C9-Oxime Product (E/Z Mixture) Ketone->Oxime NH2OH / Buffer (Irreversible Trap) Hemiketal 6,9-Hemiketal (Major Resting State) Hemiketal->Ketone Equilibrium Shift (Req. Heat/Solvent)

Figure 1: The C9 Reactivity Landscape. The "Free Ketone" is a transient species. Successful synthesis requires trapping this transient species faster than it reverts to the Hemiketal.

Part 2: The "Gold Standard" Protocol (C9-Oximation)

The most common C9 modification is converting Erythromycin A to its Oxime (the precursor for Azithromycin). This protocol addresses the two main failure modes: Cladinose hydrolysis (pH too low) and Hemiketal locking (pH too high/Temp too low).

Reagents & Parameters
ParameterSpecificationRationale
Nucleophile Hydroxylamine HCl (

)
High concentration required to drive equilibrium.[1]
Base/Buffer Sodium Acetate or PyridineMaintains pH 6.5–7.0. Crucial: pH < 6.0 hydrolyzes the cladinose sugar; pH > 9.0 promotes base-catalyzed degradation.
Solvent Isopropanol (IPA) or MethanolProtic solvents stabilize the transition state but must be dry enough to prevent solubility issues.
Temperature 50°C – 55°CMandatory. Room temp reaction is negligible due to the high energy barrier of opening the hemiketal.
Step-by-Step Protocol
  • Preparation: In a reaction vessel, suspend Erythromycin A (1.0 eq) in Isopropanol (5-10 volumes) .

  • Reagent Addition: Add Hydroxylamine Hydrochloride (3.0 – 5.0 eq) . The solution will be acidic.[2][3]

  • Buffering (Critical): Slowly add Sodium Acetate (anhydrous) or NaOH solution until the apparent pH is 6.5 – 7.0 .

    • Note: If using NaOH, add dropwise to avoid local hotspots of high pH.

  • Activation: Heat the mixture to 50–55°C . Stir for 10–24 hours .

    • Checkpoint: Monitor by TLC or HPLC. You will see two new spots/peaks: The E-oxime (major) and Z-oxime (minor).

  • Workup: Cool to room temperature. Add water to precipitate the oxime or extract with Dichloromethane (DCM) at pH 9.0 (adjust pH with dilute NaOH after cooling).

Part 3: Troubleshooting & Isomer Control

A common "failure" is not low reactivity, but obtaining the wrong stereoisomer. The E-oxime is required for the Beckmann rearrangement (to Azithromycin). The Z-oxime is often considered an impurity.

Troubleshooting Logic Flow

Troubleshooting Start Issue Detected Type Identify Symptom Start->Type NoRxn No Reaction / Starting Material Remains Type->NoRxn Low Conv. Degradation New Impurities (No Cladinose) Type->Degradation Decomp. WrongIso High Z-Isomer Content Type->WrongIso Wrong Product HeatFix Increase Temp to 55°C (Break Hemiketal) NoRxn->HeatFix pHFix Buffer pH to > 6.5 (Prevent Hydrolysis) Degradation->pHFix Equilib Base Treatment (pH 11) Isomerize Z to E WrongIso->Equilib

Figure 2: Decision Matrix for C9 Reactivity Issues.

FAQ: Solving Specific Failure Modes

Q1: The reaction stalls at 60% conversion. Adding more reagent doesn't help. [1]

  • Cause: Water accumulation or pH drift. As the reaction proceeds, HCl is released (if not perfectly buffered), dropping the pH and stabilizing the unreactive hemiketal or protonating the hydroxylamine.

  • Fix: Re-check pH. If it has dropped below 6.0, add NaOAc. Ensure temperature is maintained at 50°C+.

Q2: I have high conversion, but the product is the Z-oxime (inactive for rearrangement).

  • Cause: Kinetic control often favors the Z-isomer, or the reaction temperature was too low to allow thermodynamic equilibration.

  • Fix (Isomerization Protocol): Isolate the crude oxime mixture. Suspend in water/acetone. Adjust pH to 11.0 with NaOH. Stir at room temperature for 2–4 hours. The base facilitates the equilibration to the thermodynamically more stable E-oxime . Precipitate by neutralizing or cooling.

Q3: My product is missing the cladinose sugar (Descladinosyl-Erythromycin).

  • Cause: Acid hydrolysis.[4] The pH dropped below 4.0 during the addition of Hydroxylamine HCl.

  • Fix: Pre-mix Hydroxylamine HCl with the base (NaOAc) before adding it to the Erythromycin solution, or add them simultaneously to maintain pH > 6.0 throughout.

Part 4: Advanced Activation (The "Hidden" Variables)

If standard oximation fails, consider these advanced variables that influence the C9 position.

  • Solvent Effects on Hemiketal:

    • In Chloroform (

      
      ) , the hemiketal is heavily favored (often >95%).
      
    • In Methanol/Water , the equilibrium shifts slightly toward the open ketone, but solvation shells can sterically hinder attack.

    • Recommendation:Isopropanol offers the best balance of solubility and equilibrium accessibility at 50°C.

  • Protecting Group Strategy (Clarithromycin Route):

    • If C9 reactivity is permanently poor due to side reactions, protect the C6-OH first.

    • Methylating C6-OH (to form Clarithromycin) permanently blocks hemiketal formation.[1] The C9 ketone in Clarithromycin is significantly more reactive and behaves like a standard hindered ketone because the intramolecular mask is removed.

References
  • Pharmacochemical Aspects of the Evolution from Erythromycin to Neomacrolides. Scientific Research Publishing. Available at: [Link]

  • Process for preparing Erythromycin A Oxime. European Patent Office (EP0970099B1). Available at: [Link]

  • Synthesis and separation of optically active isomers of erythromycin.Google Patents (US20060074032A1).
  • Ketone–hemiacetal tautomerism in erythromycin A. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime. ACS Omega. Available at: [Link][1]

Sources

Validation & Comparative

Structural Efficacy and Conformational Analysis of Bicyclo[3.3.1]nonane Derivatives: An X-ray Crystallographic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The bicyclo[3.3.1]nonane framework represents a critical "middle ground" in scaffold design, bridging the gap between highly flexible monocyclic systems (like cyclohexane) and rigidly locked cages (like adamantane). For drug development professionals, this scaffold offers a unique programmable rigidity . Unlike adamantane, which is a static brick, bicyclo[3.3.1]nonane derivatives can undergo controlled conformational switching—typically between twin-chair (CC) and chair-boat (CB) forms—triggered by specific substitution patterns.

This guide provides an objective technical comparison of these conformational states based on X-ray crystallographic data, offering a predictive framework for their behavior in active sites.

Conformational Landscape: The "Performance" Metric

In the context of this scaffold, "performance" is defined by the stability of the desired conformation in the solid state (and by extension, the binding pocket). The primary challenge in this system is the transannular repulsion between positions 3 and 7 (endo-positions).

The Twin-Chair (CC) vs. Chair-Boat (CB) Dichotomy

The default state for the unsubstituted parent hydrocarbon is the twin-chair (CC). However, X-ray data reveals that this conformation is precarious due to steric strain.

FeatureTwin-Chair (CC)Chair-Boat (CB)
Primary Interaction C3...C7 Repulsion (Steric/Electrostatic)Relief of Strain (Wing separation)
Typical C3...C7 Distance 3.0 – 3.2 Å (Severe Van der Waals overlap)> 3.5 Å (Relaxed)
Triggering Factors Small substituents (H, F) at C3/C7; Bridgehead constraints.Bulky endo-substituents; Lone pair repulsion (The "Hockey Sticks" Effect).[1]
Crystallographic Signatures

symmetry (idealized); Flattening of wings.
Asymmetric unit often contains lower symmetry (

or

).
The "Hockey Sticks" Effect (Zefirov’s Rule)

X-ray analysis of hetero-analogues (e.g., 9-oxa-3,7-dithiabicyclo[3.3.1]nonane) demonstrates a phenomenon known as the Hockey Sticks Effect . When heteroatoms with lone pairs (S, Se) are placed at positions 3 and 7, the orbital repulsion forces the molecule out of the CC conformation and into the CB or Twin-Boat (BB) conformation.

  • Experimental Evidence: In 3,7-dithia derivatives, the CC conformer is destabilized by orbital overlap, whereas 3,7-diazabicyclo[3.3.1]nonane (Bispidine) often retains the CC form if N-substituents are small or form an intramolecular bridge (e.g., metal chelation).

Comparative Data: Bicyclo[3.3.1]nonane vs. Alternatives

The following table contrasts the bicyclo[3.3.1]nonane scaffold with its two most common structural competitors.

MetricBicyclo[3.3.1]nonaneAdamantane (Tricyclic)Bicyclo[2.2.2]octane
Rigidity Semi-Flexible (Bistable)Absolute Rigid (Diamondoid)Rigid (Twisted)
Vector Presentation Variable (Dependent on CC/CB state)Fixed (Tetrahedral vectors)Fixed (Linear/Axial)
Solubility Profile Modifiable (Polarity tunable via N/O insertion)Highly Lipophilic (Greasy)Moderate
X-ray Disorder Common (Twin/Disorder due to ring flipping)Rare (High symmetry,

common)
Occasional (Rotational disorder)

Decision Logic for Scaffold Selection

Use the following logic flow to determine if the Bicyclo[3.3.1]nonane scaffold is the correct choice for your target, or if you should revert to a rigid alternative.

ConformationalLogic Start Target Binding Requirement Q1 Is Induced Fit Required? Start->Q1 Adamantane Use Adamantane (Static Space Filler) Q1->Adamantane No (Rigid Lock needed) Q2 Are C3/C7 Substituents Bulky or Lone-Pair Rich? Q1->Q2 Yes (Adaptability needed) Result_CB Expect Chair-Boat (CB) (Extended Geometry) Q2->Result_CB Yes (Hockey Sticks Effect) Check_Metal Is Metal Chelation Involved? Q2->Check_Metal No Result_CC Expect Twin-Chair (CC) (Compact Geometry) Check_Metal->Result_CC Yes (Bispidine clamp) Check_Metal->Result_CC No (Default State)

Figure 1: Decision tree for predicting the conformational state of bicyclo[3.3.1]nonane derivatives based on substitution patterns.

Experimental Protocol: Crystallization & Data Collection

Crystallizing bicyclo[3.3.1]nonane derivatives is notoriously difficult due to their tendency to form waxy solids or oils (a consequence of their conformational flexibility and globular shape). The following protocol is optimized for 3,7-substituted derivatives .

Optimized Crystallization Workflow

Objective: Obtain single crystals suitable for X-ray diffraction (


 mm).

Reagents:

  • Dichloromethane (DCM) - Solubilizer

  • n-Pentane or Diethyl Ether - Antisolvent

  • Methanol (MeOH) - Alternative polar solvent

Step-by-Step Protocol:

  • Solubility Test: Dissolve 5 mg of compound in 0.5 mL DCM. If clear, proceed. If insoluble, switch to MeOH.

  • Vapor Diffusion (The "Hanging Drop" alternative):

    • Place the concentrated solution (approx. 20 mg/mL) in a small inner vial (GC vial).

    • Place this vial inside a larger jar containing the antisolvent (n-Pentane).

    • Critical Step: Cap the large jar tightly. The pentane will diffuse into the DCM solution, slowly increasing polarity and forcing precipitation.

  • Temperature Control: Store at

    
    . These derivatives often have high thermal motion at room temperature; cold crystallization reduces disorder.
    
  • Harvesting: Mount crystals immediately using Paratone oil and flash-cool to 100 K. Do not allow to dry; these lattices often rely on solvent inclusion for stability.

Data Validation (Self-Check)

Before full data collection, perform a Unit Cell Check .

  • Warning Sign: If the unit cell volume is excessively large (

    
     for a monomer), suspect solvent inclusion or a "super-lattice" caused by modulation of the ring puckering.
    
  • Puckering Analysis: Upon solving the structure, calculate the Cremer-Pople parameters (

    
    ).
    
    • Ideal Chair:

      
       or 
      
      
      
      .[2]
    • Boat/Twist:

      
      .
      
    • If

      
       is intermediate (
      
      
      
      ), the structure is likely a distorted Chair-Boat, confirming steric strain.

Visualizing the Crystallization Pathway

CrystallizationWorkflow Sample Crude Sample (Oily/Waxy) SolventSelect Solvent Selection Sample->SolventSelect Method_Vapor Vapor Diffusion (DCM / Pentane) SolventSelect->Method_Vapor Lipophilic Method_Evap Slow Evaporation (MeOH) SolventSelect->Method_Evap Polar/Salt Cooling Flash Cool (100K) *Critical for Disorder* Method_Vapor->Cooling Method_Evap->Cooling Validation Check Cremer-Pople Parameters Cooling->Validation

Figure 2: Workflow for handling the difficult crystallization properties of bicyclo[3.3.1]nonane derivatives.

References

  • Zefirov, N. S., & Palyulin, V. A. (1991).[2][3][4] Conformational Analysis of Bicyclo[3.3.1]nonanes. Topics in Stereochemistry.

  • König, J. A., et al. (2025).[3][5] Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. IUCrData.

  • BenchChem Technical Guide. (2025). Conformational Preferences of the Bicyclo[3.3.1]nonane Framework.

  • Simmons, H. E., & Park, C. H. (1968). Macrobicyclic amines. I. Out-in isomerism of 1,(k+2)-diazabicyclo[k.l.m]alkanes. Journal of the American Chemical Society.

  • Mastalerz, M. (2014). Porous Shape-Persistent Organic Cages (Adamantane vs Bicyclononane comparisons). Angewandte Chemie International Edition.

Sources

Precision Stereochemistry: A Comparative Guide to Coupling Constant Analysis in Bicyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists Focus: Vicinal Proton-Proton Coupling (


) Analysis vs. NOE and Computational Methods

Executive Summary: The Stereochemical Challenge

In drug discovery, bicyclic ring systems (e.g., decalins, hydrindanes, octahydroindoles) are privileged scaffolds due to their ability to orient pharmacophores in precise 3D vectors. However, determining the relative stereochemistry (cis-fused vs. trans-fused) and ring puckering of these systems is often non-trivial.

While X-ray crystallography is the gold standard, it requires single crystals that may not represent solution-state conformers. Coupling Constant Analysis (


-Analysis)  offers a solution-state, quantitative method to determine dihedral angles. This guide compares 

-Analysis against NOE/ROESY and DFT prediction, demonstrating why

-based methods provide superior rigor for flexible bicyclic systems.

Theoretical Grounding: Beyond Basic Karplus

The foundation of this analysis is the relationship between the dihedral angle (


) and the scalar coupling constant (

). While the standard Karplus equation is widely known, it often fails in polar drug scaffolds due to electronegativity effects.
The Advanced Standard: Haasnoot-de Leeuw-Altona (HLA) Equation

For high-precision analysis in medicinal chemistry, the generalized Karplus equation (HLA) must be used. It accounts for the electronegativity (


) of substituents and their orientation relative to the coupled protons.[1][2]


  • Why this matters: In a piperidine or morpholine-like fused ring, an adjacent Nitrogen or Oxygen can depress a

    
     value from a theoretical 12 Hz to 9.5 Hz. Using the basic Karplus equation here would lead to a calculated angle error of >15°.
    

Comparative Analysis: vs. Alternatives

The following table objectively compares


-Analysis with its primary alternatives in the context of bicyclic scaffold characterization.
Table 1: Performance Matrix of Stereochemical Methods
Feature

-Coupling Analysis
NOE / ROESY DFT (GIAO/Boltzmann)
Primary Output Dihedral Angles (

)
Inter-proton Distance (

)
Energy Minima & Predicted Spectra
Solution State? YesYesN/A (Gas/Solvent Model)
Rigid Systems Excellent (Distinct

vs

)
Excellent (Clear correlations)High Accuracy
Flexible Systems Superior (Weighted average

)
Poor (Virtual conformations)Variable (Depends on basis set)
Blind Spots Quaternary carbons (no protons)Spin diffusion;

Computational cost
Validation Self-consistent (Karplus curve)Requires reference distanceRequires experimental match
Critical Insight

NOE is qualitative;


 is quantitative. 
In a cis-decalin system undergoing rapid ring inversion, NOE signals will appear for both conformers, often leading to a "virtual" structure that exists nowhere in reality. 

values, however, will present a time-averaged value (e.g., 6-7 Hz) that mathematically proves the existence of dynamic equilibrium.

Experimental Protocol: A Self-Validating Workflow

To ensure data integrity, this protocol utilizes a "Pure Shift" approach where possible to eliminate homonuclear decoupling artifacts, essential for measuring precise


 values in crowded spectral regions.
Phase 1: Data Acquisition
  • Sample Prep: Dissolve 2-5 mg of compound in a non-viscous solvent (CDCl

    
     or Methanol-
    
    
    
    ). Avoid DMSO-
    
    
    if viscosity broadening is a concern.
  • 1D

    
    H NMR:  Acquire a standard spectrum (min 64 scans) to assess dispersion.
    
  • Clean-Up Sequence (Recommended): Run a PSYCHE (Pure Shift Yielded by Chirp Excitation) or 2D J-Resolved experiment.

    • Why: These sequences collapse multiplets into singlets (PSYCHE) or separate chemical shift from coupling (J-Res), allowing extraction of

      
       values even when signals overlap.
      
Phase 2: Extraction & Analysis
  • Identify Key Protons: Locate the bridgehead protons (

    
    ).
    
  • Measure Splittings:

    • Extract

      
       and 
      
      
      
      .
    • Validation: The sum of couplings (width at half height) can serve as a proxy if resolution is low.

  • Apply HLA Equation: Input measured

    
     and substituent electronegativities into the Haasnoot-Altona calculator.
    
  • Triangulate: Compare calculated

    
     against the 3D model of cis and trans isomers.
    
Visualization of Workflow

G Start Start: Bicyclic Compound Acquire Acquire 1D 1H NMR (Check Dispersion) Start->Acquire Decision Signals Overlapped? Acquire->Decision Advanced Run PSYCHE or 2D J-Resolved Decision->Advanced Yes Extract Extract 3J Values (Bridgehead Protons) Decision->Extract No Advanced->Extract Analyze Apply HLA Equation (Calculate Dihedrals) Extract->Analyze Compare Compare with 3D Conformers Analyze->Compare Result Assign Stereochemistry (Cis/Trans) Compare->Result

Figure 1: Decision-based workflow for extracting coupling constants in complex bicyclic systems.

Case Study: The Decalin Paradigm

The decalin (decahydronaphthalene) system represents the canonical challenge in bicyclic analysis.

Scenario

A researcher isolates a derivative of decalin and must distinguish the trans-fused isomer from the cis-fused isomer.

Data Interpretation[3][4][5][6][7][8][9]
ParameterTrans-Decalin Cis-Decalin
Conformation Rigid Chair-ChairFlexible (Inverting)
Bridgehead

Axial (

)
One

, One

Key Coupling (

)
11 - 13 Hz (Large)N/A (No pure

across fusion)
Observed Signal Large Triplet/QuartetMultiplet / Averaged Signal
Diagnostic Rule If bridgehead

shows one large

(>10Hz), it is likely Trans.[3][4]
If bridgehead

shows only small

(<6Hz), it is likely Cis.
Logic Tree for Assignment

Logic Root Analyze Bridgehead Proton (Hb) CheckJ Measure Largest Coupling (3J_max) Root->CheckJ Large 3J_max > 10 Hz CheckJ->Large Small 3J_max < 6 Hz CheckJ->Small Intermediate 3J_max = 6-9 Hz CheckJ->Intermediate Trans TRANS-FUSION (Hb is Axial) Large->Trans Axial-Axial coupling Cis CIS-FUSION (Hb is Equatorial/Bisecting) Small->Cis Axial-Eq or Eq-Eq Flex FLEXIBLE / AVERAGED (Run Low-Temp NMR) Intermediate->Flex Conformational Averaging

Figure 2: Logical framework for assigning ring fusion based on maximum observed coupling constant.

Conclusion

For bicyclic scaffolds,


-coupling analysis  provides a robust, physically grounded method for stereochemical assignment that transcends the limitations of NOE. By using the Haasnoot-de Leeuw-Altona equation  and modern pure-shift NMR techniques , researchers can definitively assign ring fusion geometry and detect conformational flexibility that static models miss.

References

  • Karplus, M. (1963).[3] Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871. Link

  • Haasnoot, C. A. G., de Leeuw, F. A. A. M., & Altona, C. (1980).[5] The relationship between proton-proton NMR coupling constants and substituent electronegativities. Tetrahedron, 36(19), 2783–2792. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[6] Link

  • Foroozandeh, M., et al. (2014).[7] Ultrahigh-resolution NMR spectroscopy. Angewandte Chemie International Edition, 53(27), 6990-6992. (Reference for PSYCHE method). Link

Sources

A Comparative Benchmarking Guide to the Synthesis of 9-Oxobicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Bicyclo[3.3.1]nonane Framework

The bicyclo[3.3.1]nonane skeleton is a conformationally rigid three-dimensional scaffold that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique topology allows for precise spatial orientation of functional groups, making it an invaluable component in the design of novel therapeutics, catalysts, and molecular sensors. The ketone derivative, 9-oxobicyclo[3.3.1]nonane, serves as a versatile intermediate for the synthesis of a wide array of more complex molecules, including natural product analogues and pharmacologically active compounds. This guide provides a comparative analysis of prominent synthetic routes to 9-oxobicyclo[3.3.1]nonane, offering an in-depth look at their respective methodologies, yields, and practical considerations.

Comparative Analysis of Synthetic Routes

The synthesis of 9-oxobicyclo[3.3.1]nonane can be approached through several distinct strategies. Here, we benchmark three notable methods: a multi-step synthesis from cyclohexanone, a route commencing from 1,5-cyclooctadiene via an organoborane intermediate, and a classical approach involving Robinson annulation.

Synthetic Route Starting Material(s) Key Intermediates Overall Yield Key Advantages Potential Challenges
Majumder, Mandal & Ghosh Synthesis Cyclohexanone, 1,2-dibromoethane1,2-bis-(2'-oxocyclohexyl)ethane, Perhydrophenanthrene-9,10-diolModerateCost-effective starting materialsMulti-step, moderate overall yield
Organoborane Route (from 9-BBN) 1,5-cyclooctadiene9-Borabicyclo[3.3.1]nonane (9-BBN)78-83%[1]High yield, well-documented and reliable procedureRequires handling of air-sensitive organoborane reagents
Robinson Annulation Cyclohexanone, Methyl vinyl ketoneδ-diketoneVariableConvergent, classic ring-forming strategyPotential for polymerization of methyl vinyl ketone, control of side reactions

Synthetic Route 1: A Cost-Effective Approach from Cyclohexanone

This synthetic pathway, detailed by Majumder, Mandal, and Ghosh, offers a straightforward, albeit multi-step, approach utilizing readily available and inexpensive starting materials.[2] The causality behind this synthetic design lies in the initial construction of a C14 framework, which is subsequently cyclized and rearranged to afford the desired bicyclic system.

Reaction Pathway

Cyclohexanone Cyclohexanone Intermediate1 1,2-bis-(2'-oxocyclohexyl)ethane Cyclohexanone->Intermediate1 NaOEt, Benzene Dibromoethane 1,2-Dibromoethane Dibromoethane->Intermediate1 Intermediate2 Perhydrophenanthrene-9,10-diol Intermediate1->Intermediate2 Mg-Hg, Benzene Intermediate3 Spiro[4,5]decan-6-one Intermediate2->Intermediate3 Conc. H2SO4 Target 9-Oxobicyclo[3.3.1]nonane Intermediate3->Target Further Reaction Steps COD 1,5-Cyclooctadiene BBN 9-Borabicyclo[3.3.1]nonane (9-BBN) COD->BBN Hydroboration Borane Borane Borane->BBN Intermediate Organoborane Intermediate BBN->Intermediate 1. 2,6-Dimethylphenol 2. Dichloromethyl methyl ether 3. Lithium triethylcarboxide Target 9-Oxobicyclo[3.3.1]nonane Intermediate->Target Oxidative Workup (NaOH, H2O2) Cyclohexanone Cyclohexanone MichaelAdduct Michael Adduct (δ-diketone) Cyclohexanone->MichaelAdduct Base, Michael Addition MVK Methyl Vinyl Ketone MVK->MichaelAdduct AldolProduct Aldol Product MichaelAdduct->AldolProduct Base, Intramolecular Aldol Condensation Target Bicyclo[3.3.1]nonenone (Precursor to Target) AldolProduct->Target Dehydration

Sources

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